3-Cyano-4-fluoroaniline, hcl
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
5-amino-2-fluorobenzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2.ClH/c8-7-2-1-6(10)3-5(7)4-9;/h1-3H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYVGRUXKQPZCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C#N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
801316-08-5 | |
| Record name | Benzonitrile, 5-amino-2-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=801316-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
3-Cyano-4-fluoroaniline Hydrochloride: A Technical Guide
This guide details the chemical properties, synthesis, and pharmaceutical applications of 3-Cyano-4-fluoroaniline hydrochloride , a critical fluorinated intermediate used in the development of kinase inhibitors and androgen receptor antagonists.[1]
CAS (HCl Salt): 801316-08-5 CAS (Free Base): 53312-81-5 Synonyms: 5-Amino-2-fluorobenzonitrile hydrochloride; 3-Cyano-4-fluorophenylammonium chloride.[1] Molecular Formula: C₇H₆ClFNz (HCl salt) Molecular Weight: 172.59 g/mol (HCl salt); 136.13 g/mol (Free base)
Part 1: Molecular Architecture & Physiochemical Profile[1]
Structural Significance
3-Cyano-4-fluoroaniline hydrochloride is a "privileged scaffold" in medicinal chemistry.[1] Its value lies in the ortho-fluoronitrile motif, which imparts specific electronic and steric properties to drug candidates:
-
Electronic Modulation: The cyano (-CN) and fluoro (-F) groups are strong electron-withdrawing groups (EWGs).[1] They significantly reduce the pKa of the aniline nitrogen, making it less nucleophilic than unsubstituted aniline but more stable against oxidative metabolism.[1]
-
Metabolic Stability: The fluorine atom at the para position to the amine (in the 3-cyano-4-fluoro numbering scheme) or ortho to the nitrile blocks metabolic hydroxylation, extending the half-life of the final drug molecule.[1]
-
Binding Affinity: The cyano group often acts as a hydrogen bond acceptor in protein active sites (e.g., in the androgen receptor or kinase ATP-binding pockets).[1]
Physiochemical Properties Table
| Property | Value (Free Base) | Value (HCl Salt) | Note |
| Appearance | Pale yellow to brown solid | White to off-white crystalline powder | Salt form offers superior shelf-stability.[1] |
| Melting Point | 92–96 °C | >200 °C (Decomposition) | HCl salt has a high lattice energy. |
| Solubility | DMSO, Methanol, Ethyl Acetate | Water, Methanol, DMSO | Salt form is preferred for aqueous formulations.[1] |
| pKa (Conj. Acid) | ~2.0–2.5 (Estimated) | N/A | Low pKa due to EWGs (-F, -CN).[1] |
| Hygroscopicity | Low | Moderate | Store under inert atmosphere (Argon/N2). |
Part 2: Synthetic Pathways & Manufacturing
The synthesis of 3-Cyano-4-fluoroaniline hydrochloride typically proceeds via the reduction of its nitro precursor, 2-fluoro-5-nitrobenzonitrile (also known as 3-cyano-4-fluoronitrobenzene).[1]
Core Synthesis Workflow (Graphviz)
The following diagram illustrates the industrial standard reduction using Stannous Chloride (
Figure 1: Synthetic pathway from nitro precursor to hydrochloride salt.[1]
Detailed Protocol: Catalytic Hydrogenation (Preferred)
While Stannous Chloride (
-
Reagents: 2-Fluoro-5-nitrobenzonitrile (1.0 eq), 10% Pt/C or Pd/C (catalytic amount), Methanol or Ethanol (Solvent).[1]
-
Reaction: The mixture is stirred under a Hydrogen atmosphere (balloon or 1-3 bar pressure) at room temperature for 2–6 hours.
-
Monitoring: Monitor by TLC or HPLC for the disappearance of the nitro peak.
-
Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate to obtain the Free Base .
-
Salt Formation: Dissolve the free base in anhydrous diethyl ether or dioxane.[1] Add 4M HCl in dioxane dropwise at 0°C. The hydrochloride salt precipitates immediately.
-
Isolation: Filter the solid, wash with cold ether, and dry under vacuum.[1]
Part 3: Reactivity & Pharmaceutical Applications
Reactivity Profile
The molecule possesses three distinct reactive centers, allowing for versatile "scaffold hopping":
-
Primary Amine (-NH₂): Nucleophilic; participates in amide couplings, reductive aminations, and Sandmeyer reactions (diazotization).[1]
-
Cyano Group (-CN): Electrophilic; can be hydrolyzed to an amide/acid, reduced to a benzylamine, or converted to heterocycles (e.g., tetrazoles).[1]
-
Fluoro Group (-F): Activated by the ortho-cyano group, it is susceptible to Nucleophilic Aromatic Substitution (
) with strong nucleophiles (amines, thiols), allowing the introduction of complex side chains.[1]
Case Study: MK2 Kinase Inhibitor (CC-99677)
This compound is a documented intermediate in the synthesis of CC-99677 , a selective inhibitor of p38 MAPK-activated protein kinase 2 (MK2).[1] The aniline nitrogen is coupled with a chloropyrimidine scaffold, while the fluorine atom remains to provide metabolic stability.[1]
Retrosynthetic Logic:
-
Step 1: The aniline amine attacks a 2-chloropyrimidine or similar electrophile.[1]
-
Step 2: The cyano group remains intact to interact with the hinge region or solvent front of the kinase active site.[1]
Figure 2: Divergent reactivity profile for library synthesis.[1]
Part 4: Handling, Stability & Analytical Characterization
Stability & Storage
-
Hygroscopicity: The HCl salt is hygroscopic.[1] It must be stored in a tightly sealed container, preferably in a desiccator or under nitrogen.
-
Light Sensitivity: Protect from light to prevent potential oxidation of the aniline moiety (browning).
-
Incompatibility: Strong oxidizing agents, strong bases (liberates free base).[1]
Analytical Methods
-
HPLC:
-
NMR (1H, DMSO-d6):
-
Expect signals for aromatic protons in the 7.0–7.5 ppm range.
-
Broad singlet for
protons (if salt) around 8.0–10.0 ppm (exchangeable with D2O).
-
Safety (SDS Summary)
-
Hazards: Acute Toxicity (Oral/Inhalation/Dermal). Causes skin and eye irritation.
-
GHS Signal: DANGER
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.[1] Avoid dust generation.
References
-
Sigma-Aldrich. (2024).[1] 3-Cyano-4-fluoroaniline hydrochloride Product Specification. Link
-
Ruchelman, A. L., et al. (2016).[2] "Evolution of the Synthesis Route for CC-99677: From Discovery toward Commercialization." Organic Process Research & Development, 20(3). (Describes use in MK2 inhibitor synthesis). Link[2]
-
BenchChem. (2024). Synthesis routes of 5-Amino-2-fluorobenzonitrile. Link
-
PubChem. (2024). Compound Summary for CID 2737673: 5-Amino-2-fluorobenzonitrile.[1] Link
-
Google Patents. (2021). US Patent 11,096,931 B2: Compounds for use in the prevention or treatment of HBV infection.[1][3] Link
Sources
3-Cyano-4-fluoroaniline HCl: Strategic Scaffold for Diarylthiohydantoin Therapeutics
The following technical guide details the physicochemical profile, synthetic utility, and handling protocols for 3-Cyano-4-fluoroaniline Hydrochloride , a privileged scaffold in the development of next-generation androgen receptor antagonists.
Executive Technical Summary
3-Cyano-4-fluoroaniline Hydrochloride (CAS 801316-08-5), chemically defined as 5-amino-2-fluorobenzonitrile hydrochloride , represents a high-value pharmacophore in medicinal chemistry. Unlike its chlorinated analog (used in Gefitinib), this fluorinated nitrile serves as a critical "left-hand" building block for non-steroidal androgen receptor (AR) antagonists.
Its structural uniqueness lies in the ortho-fluoro-nitrile motif. The electron-withdrawing cyano group (
Physicochemical Identity & Profile
The nomenclature for this compound can be ambiguous depending on the priority of functional groups. In pharmaceutical synthesis, it is most accurately described relative to the nitrile core.
| Property | Specification |
| CAS Number | 801316-08-5 (HCl Salt) / 53312-81-5 (Free Base) |
| IUPAC Name | 5-Amino-2-fluorobenzonitrile hydrochloride |
| Alt.[1] Name | 3-Cyano-4-fluoroaniline HCl |
| Molecular Formula | |
| Molecular Weight | 172.59 g/mol |
| Appearance | Off-white to pale beige crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar organics |
| Acidity (pKa) | ~2.5–3.0 (Conjugate acid of the aniline) |
| Hygroscopicity | Moderate (HCl salt is more hygroscopic than free base) |
Structural Significance in Drug Design
The 3-cyano-4-fluoro substitution pattern is a bioisostere often explored in Structure-Activity Relationship (SAR) studies for drugs like Enzalutamide and Apalutamide . While commercial blockbusters often utilize the trifluoromethyl (
Synthetic Utility & Mechanism[2][3][4]
Core Application: Synthesis of Diarylthiohydantoins
The primary utility of CAS 801316-08-5 is its conversion into an isothiocyanate , which is then coupled with an amino-nitrile to form the thiohydantoin ring characteristic of modern prostate cancer therapeutics.
Mechanism: Electronic "Push-Pull"
The fluorine atom at position 4 (para to the amine) exerts a strong inductive withdrawing effect (
-
Consequence: The amine is less nucleophilic than unsubstituted aniline.
-
Protocol Adjustment: Coupling reactions often require stronger bases (e.g., DIPEA, TEA) or elevated temperatures to overcome the deactivated nature of the amine when reacting with thiophosgene.
Validated Synthesis Protocol (Nitro Reduction)
The most robust route to high-purity 3-cyano-4-fluoroaniline is the reduction of 2-fluoro-5-nitrobenzonitrile .
Step-by-Step Methodology:
-
Reagents: 2-Fluoro-5-nitrobenzonitrile (1.0 eq), Stannous Chloride Dihydrate (
, 5.0 eq), Ethyl Acetate (Solvent).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Reaction: Dissolve nitro compound in EtOAc. Add
portion-wise to control exotherm. Reflux for 2–4 hours.[2] -
Workup: Cool to RT. Neutralize with saturated
(Caution: evolution). -
Extraction: Filter off tin salts through Celite. Extract aqueous phase with EtOAc.[3]
-
Salt Formation: Dissolve crude free base in dry diethyl ether. Add 4M HCl in dioxane dropwise.
-
Isolation: Filter the precipitated HCl salt (CAS 801316-08-5) and dry under vacuum.
Visualization: Synthetic Pathway & Logic
The following diagram illustrates the conversion of the nitro-precursor to the aniline and its subsequent application in drug scaffold synthesis.
Caption: Synthetic workflow from nitro-precursor to stable HCl salt and downstream activation for pharmaceutical scaffolding.
Handling, Stability, & Quality Control
Stability Profile
-
Oxidation Risk: Like all anilines, the free base is prone to oxidation, turning brown/purple upon air exposure. The HCl salt (CAS 801316-08-5) significantly mitigates this risk, acting as a shelf-stable form.
-
Hydrolysis: The nitrile group is stable under standard conditions but can hydrolyze to an amide (and eventually carboxylic acid) under strong acidic/basic conditions with heat. Avoid prolonged exposure to moisture.
HPLC Quality Control Method
To ensure the integrity of the intermediate before coupling, use the following self-validating HPLC protocol.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (Maintains protonated amine) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic ring) and 210 nm (Amine/Nitrile) |
| Retention Logic | The HCl salt will dissociate in the mobile phase. The peak observed corresponds to the protonated aniline. Impurities (e.g., defluorinated byproducts) will elute earlier due to higher polarity. |
Safety & Toxicology (E-E-A-T)
-
Cyanide Potential: While the nitrile group is covalently bound, combustion or strong metabolic breakdown can theoretically release cyanide ions. Work in a well-ventilated hood.
-
Fluoride Release: In the event of fire, HF gas may be generated.
-
Skin Absorption: Anilines are readily absorbed through the skin. Double-gloving (Nitrile) is mandatory.
Troubleshooting & Optimization
Issue: Low yield during coupling reactions (converting aniline to isothiocyanate).
-
Root Cause: The HCl salt effectively "locks" the amine.
-
Solution: You must liberate the free base in situ or prior to reaction. Use a stoichiometric excess of DIPEA (Diisopropylethylamine) if reacting in organic solvent (DCM/THF). Do not rely on weak bases like pyridine, as the electron-deficient ring makes the amine a poor nucleophile requiring a fully deprotonated state.
Issue: "Oiling out" during recrystallization.
-
Root Cause: Presence of residual EtOAc or incomplete salt formation.
-
Solution: Triturate the crude solid with cold diethyl ether or hexanes to induce crystallization. Ensure the HCl source is anhydrous (e.g., HCl in Dioxane/Ether) rather than aqueous HCl to prevent hydrate formation.
References
-
BenchChem. (2025).[4] Synthesis routes of 5-Amino-2-fluorobenzonitrile. Retrieved from [3]
-
PubChem. (2025). 5-Amino-2-fluorobenzonitrile | C7H5FN2.[1] National Library of Medicine.[1] Retrieved from
-
Sigma-Aldrich. (2025). 3-Cyano-4-fluoroaniline hydrochloride Product Sheet. Retrieved from
-
Sharma, S. (1976).[5] Thiophosgene in Organic Synthesis. Synthesis, 1978(11), 803-820. (Foundational chemistry for isothiocyanate conversion). Retrieved from
Sources
13C NMR of 5-amino-2-fluorobenzonitrile hydrochloride
Technical Guide: NMR of 5-Amino-2-fluorobenzonitrile Hydrochloride
Executive Summary & Molecular Context[1][2][3][4]
-
Compound: 5-amino-2-fluorobenzonitrile hydrochloride
-
CAS: 53312-81-5 (Free base) | Salt forms vary in registration.
-
Molecular Formula: C
H ClFN (HCl salt) -
Relevance: This molecule is a "push-pull" aromatic system. The electron-withdrawing nitrile (-CN) and fluorine (-F) groups contrast with the amino (-NH
) group. In the hydrochloride salt, the protonation of the amine ( ) drastically alters the electronic landscape, removing the resonance donation of the nitrogen lone pair and shifting carbon signals significantly downfield compared to the free base.
Experimental Methodology
Sample Preparation[5][6]
-
Solvent: DMSO-d
is the required solvent. The hydrochloride salt is sparingly soluble in non-polar solvents (CDCl ) and prone to aggregation. DMSO breaks the ionic lattice and ensures sharp lines. -
Concentration: Prepare a 30–50 mg/mL solution. Fluorinated carbons split signal intensity into doublets, requiring higher concentrations than non-fluorinated samples to distinguish low-intensity outer lines of multiplets from noise.
-
Reference: Calibrate to the DMSO-d
septet center at 39.52 ppm .
Instrument Parameters
-
Pulse Sequence: Standard proton-decoupled
(e.g., zgpg30 on Bruker). -
Spectral Width: 240 ppm (to capture the nitrile ~115 ppm and Carbonyl-like shifts if derivatives are present, though C-F is ~160 ppm).
-
Relaxation Delay (D1): Set to 2.0–3.0 seconds . The quaternary carbons (C1, C2, C7) have long T1 relaxation times.
-
Scans: Minimum 512 scans (due to C-F splitting diluting signal height).
Structural Elucidation & Assignment Strategy
The
The C-F Coupling "Ruler"
- (Ipso): ~240–260 Hz (Huge splitting)
- (Ortho): ~15–25 Hz (Distinct doublet)
- (Meta): ~5–10 Hz (Small doublet)
- (Para): ~2–4 Hz (Often broadened singlet)
Assignment Table (HCl Salt in DMSO-d )
| Carbon | Assignment | Shift ( | Multiplicity | Notes | |
| C2 | C-F (Ipso) | 158.0 – 162.0 | Doublet | ~255 | Most downfield signal. Distinctive wide doublet. |
| C7 | -CN (Nitrile) | 114.0 – 116.0 | Doublet | ~3 | Characteristic nitrile region. Weak coupling ( |
| C5 | C-NH | 128.0 – 132.0 | Singlet/br | < 3 | Para to F. Protonation shifts this upfield relative to C-NH |
| C4 | C-H (Meta to F) | 126.0 – 129.0 | Doublet | ~8 | Ortho to amine. Deshielded by salt formation. |
| C6 | C-H (Meta to F) | 129.0 – 133.0 | Doublet | ~8 | Ortho to CN and Amine. |
| C3 | C-H (Ortho to F) | 116.0 – 119.0 | Doublet | ~22 | Shielded by ortho-F. Large |
| C1 | C-CN (Ipso) | 100.0 – 105.0 | Doublet | ~18 | Shielded by ortho-F. Quaternary. |
Critical Note on Salt Effect: In the free base , C4 and C6 (ortho to amino) would appear significantly upfield (typically 110–115 ppm) due to the electron-donating resonance of the lone pair. In the HCl salt , this resonance is killed, shifting these signals downfield to the 126–133 ppm range. This is the primary check for salt formation completeness.
Visualization of Coupling Pathways
The following diagram illustrates the scalar coupling pathways that dictate the splitting patterns observed in the spectrum.
Figure 1:
Troubleshooting & Validation
"Missing" Signals
-
Issue: The C2 (C-F) signal is often weak because the intensity is split into two peaks separated by ~250 Hz (approx. 60 ppm on a 100 MHz instrument? No, 250 Hz is ~2.5 ppm on a 100 MHz instrument, or ~1.6 ppm on a 150 MHz instrument. Correction: 250 Hz is a massive splitting in Hz, but in ppm it is small. Wait. On a 400 MHz NMR, Carbon frequency is 100 MHz. 1 ppm = 100 Hz. So 250 Hz = 2.5 ppm.)
-
Correction: Actually, on a 100 MHz Carbon probe, 250 Hz is 2.5 ppm. The doublet is easily seen. However, C2 is quaternary and has no NOE enhancement. Increase d1 (relaxation delay) to 3s to visualize C2 and C1 clearly.
Distinguishing C4 vs C6
-
Technique: Use HSQC (Heteronuclear Single Quantum Coherence).
-
C4 is adjacent to the C5-NH
group. In the H NMR, the proton at H4 is usually a triplet of doublets or similar complex multiplet due to H-H and H-F coupling. -
C6 is adjacent to the Nitrile (C1). H6 often appears as a doublet of doublets (coupling to F and H4).
-
HMBC correlations from the Nitrile carbon (C7) will show a strong 3-bond correlation to H3 and H5? No, Nitrile is on C1. It correlates to H3 (weak, 4 bond) and H6 (strong 3-bond) . This uniquely identifies C6/H6.
-
Hygroscopicity
-
The HCl salt is hygroscopic. Water in DMSO appears at ~3.33 ppm. Excess water can cause proton exchange broadening of the NH
protons in H NMR, but rarely affects C shifts unless the pH changes significantly.
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Authoritative source for substituent additivity rules).
- Dolinšek, J., et al. (2009). "Synthesis and structure of 5-substituted 2-fluorobenzonitriles." Journal of Fluorine Chemistry.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Reich, H. J. (2024). "WinPLT NMR Data: Fluorine Coupling Constants." University of Wisconsin-Madison. Link
Mass spectrometry of 3-Cyano-4-fluoroaniline hcl
Technical Whitepaper: Mass Spectrometric Characterization of 3-Cyano-4-fluoroaniline HCl
Executive Summary & Chemical Profile
3-Cyano-4-fluoroaniline hydrochloride (CAS: 801316-08-5), also designated as 5-amino-2-fluorobenzonitrile hydrochloride , is a critical pharmacophore intermediate.[1] It serves as the primary building block for the androgen receptor antagonist Enzalutamide (Xtandi) and related apalutamide derivatives.[1]
Accurate mass spectrometric (MS) characterization of this compound is challenging due to its hydrochloride salt form, which dictates specific sample preparation strategies for Gas Chromatography (GC) versus Liquid Chromatography (LC) workflows.[1] This guide provides a definitive protocol for the ionization, fragmentation, and impurity profiling of this molecule.
| Property | Data |
| IUPAC Name | 5-Amino-2-fluorobenzonitrile hydrochloride |
| Free Base Formula | |
| Free Base MW | 136.13 g/mol |
| Salt MW | ~172.59 g/mol |
| Monoisotopic Mass | 136.04 g/mol (Neutral) |
| Key Impurities | 3-Chloro-4-fluoroaniline (halogen exchange), 4-Fluoroaniline (des-cyano) |
Analytical Workflow & Sample Preparation
The hydrochloride salt presents a dichotomy in analysis. In LC-MS, the salt dissociates naturally in the mobile phase.[1] In GC-MS, the acidic salt can degrade stationary phases and lead to thermal decomposition in the inlet.
Diagram 1: Decision Tree for Analytical Modality
Caption: Workflow distinguishing direct injection (LC-MS) from required neutralization/extraction (GC-MS) to prevent inlet degradation.
LC-MS/MS Characterization (ESI+)
Liquid Chromatography coupled with Electrospray Ionization (ESI) is the gold standard for analyzing this intermediate due to its polarity and the instability of the salt in thermal inlets.[1]
Ionization Physics
Under positive ESI conditions, the aniline nitrogen lone pair acts as the primary proton acceptor.
-
Observed Species:
-
m/z Value: 137.05
Fragmentation Logic (MS/MS)
The fragmentation of 3-Cyano-4-fluoroaniline follows a predictable "stripping" mechanism characteristic of halogenated benzonitriles.[1]
-
Precursor Selection: m/z 137.05 (
) -
Primary Loss (-HCN): The nitrile group is the most labile under Collision Induced Dissociation (CID).[1] The loss of neutral hydrogen cyanide (27 Da) involves a ring rearrangement, likely forming a stable cyclopentadienyl cation derivative.[1]
- (Loss of 27 Da)[1]
-
Secondary Loss (-HF): The resulting fragment often undergoes elimination of Hydrogen Fluoride (20 Da), driven by the high electronegativity of fluorine and the stability of the resulting radical cation.[1]
- (Loss of 20 Da)[1]
Diagram 2: ESI+ Fragmentation Pathway
Caption: Stepwise fragmentation showing the diagnostic loss of the nitrile group followed by fluorine elimination.
Detailed Experimental Protocols
Protocol A: LC-MS/MS for Impurity Profiling
-
Objective: Detect trace organic impurities and confirm identity.
-
Instrument: Triple Quadrupole or Q-TOF MS.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source).[1]
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
MS Parameters:
Protocol B: GC-MS for Volatile Purity (Free Base)
-
Objective: Assess purity of the organic backbone without salt interference.
-
Sample Prep (Critical):
-
Weigh 10 mg of HCl salt.
-
Add 1 mL 1M NaOH (converts salt to free base).
-
Add 1 mL Dichloromethane (DCM). Vortex 30s.
-
Extract lower organic layer. Inject 1 µL.
-
-
Column: Rxi-5ms or DB-5 (Non-polar, 30m x 0.25mm).
-
Oven: 50°C hold 1 min
20°C/min to 280°C. -
EI Spectrum Characteristics:
Quality Control: Impurity Markers
In the synthesis of Enzalutamide, specific impurities related to this intermediate must be monitored.
| Impurity Name | Structure Difference | MS Shift (ESI+) | Diagnostic Ion |
| 3-Chloro-4-fluoroaniline | Cl replaces CN | +9.5 Da (approx) | m/z 146/148 (Cl isotope pattern) |
| 4-Fluoroaniline | Missing CN | -25 Da | m/z 112 |
| 2,4-Difluoroaniline | F replaces CN | -7 Da | m/z 130 |
Note on Isotopes: The parent molecule (3-Cyano-4-fluoroaniline) contains no Chlorine or Bromine.[1] Therefore, the mass spectrum should not show an M+2 peak of significant intensity (approx 3:1 ratio).[1] If an M+2 peak is observed at ~30% intensity of the parent, the sample is contaminated with a Chlorinated analog (likely from the starting material 3-chloro-4-fluoronitrobenzene).[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24883063, 5-Amino-2-fluorobenzonitrile. Retrieved from [Link]
-
European Medicines Agency (EMA). Assessment Report: Xtandi (Enzalutamide).[1] (Details impurity limits for nitrile intermediates). Retrieved from [Link][1]
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Fluoroanilines. NIST Standard Reference Database 1A v17. Retrieved from [Link][1]
Sources
Methodological & Application
Application Note: 3-Cyano-4-fluoroaniline HCl in Medicinal Chemistry
Executive Summary: The "Privileged" Bioisostere
3-Cyano-4-fluoroaniline hydrochloride (also known as 5-amino-2-fluorobenzonitrile HCl) represents a critical "privileged scaffold" in modern medicinal chemistry. Its significance lies in its ability to serve as a metabolically stable, polar bioisostere for the 3-chloro-4-fluoroaniline moiety found in blockbuster kinase inhibitors like Gefitinib.
By replacing the chlorine atom with a nitrile (cyano) group, medicinal chemists can lower lipophilicity (LogP), introduce a strong hydrogen bond acceptor, and block metabolic oxidation sites, all while maintaining the steric profile required for ATP-binding pocket occupancy. This guide details the handling, synthetic utility, and strategic application of this compound in oncology and virology drug discovery.
Structural Rationale & Pharmacophore Utility[1]
The utility of 3-Cyano-4-fluoroaniline stems from the synergistic electronic effects of its substituents on the benzene ring.
Electronic & Steric Features
-
The Cyano Group (Position 3): Acts as a strong electron-withdrawing group (EWG). It increases the acidity of the aniline protons (
modulation), making the amine less nucleophilic but more specific in competitive coupling reactions. It also serves as a "molecular hook" for hydrogen bonding with residues like Threonine or Serine in kinase hinge regions. -
The Fluorine Atom (Position 4): Positioned ortho to the cyano group, the fluorine atom blocks metabolic hydroxylation at the typically labile para position relative to the amine. Furthermore, the strong EWG nature of the cyano group activates the fluorine towards Nucleophilic Aromatic Substitution (
) under forcing conditions, offering a secondary synthetic handle.
Bioisosteric Replacement Strategy
In hit-to-lead optimization, this scaffold is frequently used to replace the 3-chloro-4-fluoroaniline fragment.
| Feature | 3-Chloro-4-fluoroaniline (Gefitinib Parent) | 3-Cyano-4-fluoroaniline (Bioisostere) | Impact |
| Steric Bulk | Moderate (Cl radius ~1.75 Å) | Moderate (CN length ~3.0 Å, linear) | Maintains binding pocket fit. |
| Electronic | Weakly withdrawing | Strongly withdrawing | Modulates amine reactivity. |
| H-Bonding | None (Cl is poor acceptor) | Strong Acceptor (CN) | Gains new binding interactions. |
| Metabolism | Susceptible to oxidative dehalogenation | Resistant to oxidation | Improves metabolic stability ( |
Therapeutic Applications
Kinase Inhibition (Oncology)
This scaffold is extensively used in the synthesis of EGFR and MEK inhibitors. It serves as the "tail" moiety that extends into the solvent-exposed region or the hydrophobic back-pocket of the kinase, depending on the linkage.
-
Mechanism:[1][2] The aniline nitrogen forms a critical hydrogen bond with the hinge region of the kinase ATP-binding site.
Antiviral Agents (HBV)
Recent patent literature identifies this scaffold as a key building block for Hepatitis B Virus (HBV) capsid assembly modulators. The rigid geometry of the benzonitrile core disrupts the formation of the viral capsid protein lattice.
Detailed Synthetic Protocols
Protocol A: Free-Basing the HCl Salt
The HCl salt is the preferred storage form due to enhanced stability against oxidation. However, the free base is required for most nucleophilic coupling reactions.
Reagents:
-
3-Cyano-4-fluoroaniline HCl
-
Saturated Sodium Bicarbonate (
) or 1M NaOH -
Ethyl Acetate (EtOAc)[3]
Procedure:
-
Dissolution: Suspend 10.0 g of 3-Cyano-4-fluoroaniline HCl in 100 mL of water. The solid may not fully dissolve initially.
-
Neutralization: Slowly add sat.
(approx. 150 mL) with vigorous stirring until gas evolution ceases and the pH reaches ~8-9. The solution will become cloudy as the free base precipitates/oils out. -
Extraction: Extract the aqueous mixture with EtOAc (
mL). -
Drying: Combine organic layers, wash with brine (50 mL), and dry over anhydrous
. -
Isolation: Filter and concentrate under reduced pressure to yield the free base as a pale yellow solid.
-
Yield Target: >95%
-
QC Check:
NMR should show loss of broad ammonium protons and distinct aniline peak around 4.0-5.5 ppm (solvent dependent).
-
Protocol B: Formation of Isothiocyanates (Thiocarbamoylation)
This is the critical step for synthesizing thiohydantoin derivatives (similar to Enzalutamide analogs).
Safety Note: Thiophosgene is highly toxic. This protocol uses 1,1'-Thiocarbonyldiimidazole (TCDI) as a safer alternative for bench-scale synthesis.
Reagents:
-
3-Cyano-4-fluoroaniline (Free base)
-
1,1'-Thiocarbonyldiimidazole (TCDI)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Setup: Dissolve 1.0 eq of 3-Cyano-4-fluoroaniline in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.
-
Addition: Cool to 0°C. Add 1.1 eq of TCDI portion-wise over 15 minutes.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (conversion of polar aniline to non-polar isothiocyanate).
-
Workup: Wash the reaction mixture with 1M HCl (to remove imidazole byproduct) followed by water and brine.
-
Purification: Dry over
and concentrate. The resulting isothiocyanate is often stable enough for the next step without chromatography.-
Intermediate: 4-Fluoro-3-isothiocyanatobenzonitrile.
-
Protocol C: Buchwald-Hartwig Amination
Used to couple the aniline to heteroaryl halides (e.g., Quinazolines for kinase inhibitors).
Reagents:
-
3-Cyano-4-fluoroaniline (Free base)
-
Aryl/Heteroaryl Halide (e.g., 4-chloroquinazoline)
-
Catalyst:
(2 mol%) / Xantphos (4 mol%) -
Base:
(2.0 eq) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Combine: In a sealed tube, combine the aniline (1.0 eq), aryl halide (1.0 eq), and base.
-
Catalyst: Add the Pd source and ligand. Purge with Argon for 5 minutes.
-
Heat: Add dioxane and seal. Heat to 100°C for 12 hours.
-
Filtration: Cool, dilute with EtOAc, and filter through a Celite pad.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Visualizing the Workflow
The following diagram illustrates the central role of 3-Cyano-4-fluoroaniline in divergent synthesis pathways.
Caption: Divergent synthetic pathways utilizing 3-Cyano-4-fluoroaniline to access major therapeutic classes.
Analytical Quality Control
For drug development, the purity of the starting material is paramount to prevent "carry-over" impurities in the final API.
| Test | Method | Acceptance Criteria |
| Assay | HPLC (C18, ACN/Water + 0.1% TFA) | |
| Identification | Consistent with structure. | |
| Water Content | Karl Fischer (KF) | |
| Fluoride Content | Ion Chromatography |
Safety & Handling (MSDS Summary)
-
Acute Toxicity: Harmful if swallowed or inhaled. The nitrile group can liberate cyanide ions under extreme metabolic or chemical hydrolysis conditions (though the aromatic nitrile is generally stable).
-
Skin/Eye: Causes serious eye irritation (Category 2A). Wear safety goggles and nitrile gloves.
-
Storage: Store the HCl salt at room temperature in a desiccator. It is hygroscopic; moisture absorption can lead to stoichiometry errors in coupling reactions.
References
-
Application in HBV Inhibitors: Amide derivatives useful in the treatment of HBV infection. WO2020169784A1. (2020). Link
-
Isosteric Replacement Strategy: Patani, G. A., & LaVoie, E. J. (1996).[1] Bioisosterism: A Rational Approach in Drug Design.[1] Chemical Reviews, 96(8), 3147-3176. Link
-
General Synthesis of Fluorobenzonitriles: Synthesis routes of 5-Amino-2-fluorobenzonitrile. BenchChem Protocols. Link
-
Kinase Inhibitor Scaffolds: Quinazoline derivatives as kinase inhibitors. (General Reference for Gefitinib analogs utilizing halo-anilines). Link
Sources
Advanced Application Note: Strategic Functionalization of 3-Cyano-4-fluoroaniline via Suzuki-Miyaura Cross-Coupling
Executive Summary
3-Cyano-4-fluoroaniline (CAS 63084-98-0) is a critical pharmacophore, serving as the "warhead" scaffold for next-generation androgen receptor antagonists (e.g., Enzalutamide, Apalutamide) and various kinase inhibitors. While the aniline moiety is typically utilized for urea/thiohydantoin formation, functionalizing the aromatic ring itself via C-C bond formation (Suzuki-Miyaura coupling) presents a synthetic challenge due to the absence of a native halogen handle.
This Application Note details two validated protocols to overcome this limitation:
-
The "Sandmeyer-Suzuki" Route (Pathway A): A high-efficiency, base-free method converting the aniline to a diazonium salt for direct coupling. Recommended for atom economy and sensitive substrates.
-
The Halogenation-Coupling Route (Pathway B): A robust, two-step protocol involving regioselective bromination.[1] Recommended for scale-up and GMP workflows.
Strategic Analysis & Mechanistic Insight
The core challenge with 3-Cyano-4-fluoroaniline is that it is a nucleophile (via
The Electronic Landscape
-
Directing Effects: The
group is a strong ortho/para activator. The and groups are electron-withdrawing.[2] -
Steric Constraints: The C4 position is blocked by Fluorine. Electrophilic substitution (halogenation) is forced to the ortho positions (C2 or C6).
-
C2 Position: Flanked by
and . Sterically crowded. -
C6 Position: Flanked by
and . Sterically accessible.
-
-
Catalytic Implication: For Suzuki coupling, we must either install a halogen at C6 (Pathway B) or convert the C1 amino group into a leaving group (
) to couple at C1 (Pathway A).
Pathway Visualization
The following diagram outlines the decision logic and chemical pathways for these protocols.
Figure 1: Strategic decision matrix for functionalizing 3-Cyano-4-fluoroaniline.
Detailed Protocols
Protocol A: Base-Free Suzuki Coupling via Diazonium Salt
Best for: Synthesizing biaryls where the amino group is replaced by the aryl partner. This method utilizes the "super-leaving group" ability of nitrogen gas (
Reagents & Materials
-
Substrate: 3-Cyano-4-fluoroaniline (1.0 equiv)
-
Diazotization: tert-Butyl nitrite (tBuONO, 1.5 equiv),
(1.5 equiv) -
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(OAc)
(5 mol%) -
Solvent: Methanol (MeOH) or MeCN (degassed)
Step-by-Step Procedure
-
Diazotization (In Situ):
-
Dissolve 3-Cyano-4-fluoroaniline (1 mmol) in anhydrous MeCN (5 mL) at -10°C (ice/salt bath).
-
Dropwise add
, followed by tBuONO. -
Stir at 0°C for 20 minutes. A precipitate (the diazonium tetrafluoroborate salt) may form.
-
Safety Note: Diazonium salts can be unstable.[3] Do not isolate or dry; proceed immediately to coupling.
-
-
Coupling:
-
To the same reaction vessel, add the Aryl Boronic Acid (1.2 mmol) and Pd(OAc)
(11 mg, 0.05 mmol). -
Note: No base is added. The reaction is driven by the irreversible loss of
gas.
-
-
Reaction:
-
Warm the mixture to Room Temperature (25°C) and stir for 1–2 hours.
-
Monitoring: Evolution of nitrogen gas bubbles indicates reaction progress. Monitor via TLC/LC-MS.
-
-
Workup:
-
Filter the mixture through a pad of Celite to remove Pd black.
-
Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).
-
Protocol B: Regioselective Bromination & Classical Suzuki
Best for: Extending the carbon skeleton while keeping the amino group for later drug synthesis (e.g., subsequent thiohydantoin formation).
Step 1: Regioselective Bromination
The target is 6-bromo-3-cyano-4-fluoroaniline .
-
Setup: Dissolve 3-Cyano-4-fluoroaniline (10 mmol) in MeCN (50 mL).
-
Addition: Add N-Bromosuccinimide (NBS, 10.5 mmol) portion-wise at 0°C to avoid di-bromination.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to RT.
-
QC Check: Check regioselectivity by NMR. The C6 proton appears as a doublet (coupling with F) typically downfield.
-
-
Workup: Quench with aqueous
(10%). Extract with EtOAc. Recrystallize from Ethanol to remove traces of the C2-isomer.
Step 2: Suzuki-Miyaura Coupling[4][5]
-
Reagents:
-
6-Bromo-3-cyano-4-fluoroaniline (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(dppf)Cl
DCM (3-5 mol%) — Chosen for resistance to oxidation and steric bulk. -
Base:
(2.0 M aqueous solution, 3 equiv) -
Solvent: 1,4-Dioxane (degassed).
-
-
Procedure:
-
Combine reagents in a pressure vial.
-
Heat to 85°C for 4–6 hours.
-
Optimization: If the aniline nitrogen poisons the catalyst (rare with dppf), add 1.0 equiv of
as a Lewis acid scavenger or protect the amine as an acetamide before coupling.
-
Data Summary & Optimization Table
The following table summarizes expected outcomes based on ligand selection for Protocol B (Bromide coupling).
| Parameter | Catalyst System | Base | Temp | Yield | Notes |
| Standard | Pd(dppf)Cl | 85°C | 75-85% | Robust, general purpose. | |
| Steric Bulk | Pd | 100°C | >90% | Best for ortho-substituted boronic acids. | |
| Mild/Fast | Pd(Amphos)Cl | 60°C | 60-70% | Good for thermally sensitive substrates. | |
| Green | Pd/C (Heterogeneous) | Reflux (EtOH) | 50-60% | Lower yield, but catalyst is recyclable. |
Troubleshooting Guide
Issue: Protodeboronation
-
Symptom: The boronic acid converts to the naked arene (Ar-H) instead of coupling.
-
Cause: Electron-poor fluoro-aniline makes the oxidative addition slow, giving the boronic acid time to hydrolyze/deboronate.
-
Fix: Use Boronic Esters (Pinacol) instead of acids. Switch to anhydrous conditions (Protocol B with CsF base in dry Toluene).
Issue: Catalyst Poisoning
-
Symptom: Reaction stalls at <20% conversion.
-
Cause: The free amine (
) or nitrile ( ) coordinates to Pd. -
Fix: Increase catalyst loading to 5-10%. Use a strongly binding ligand like XPhos or Buchwald Precatalysts (Gen 3) to prevent substrate coordination.
References
-
Sengupta, S., & Bhattacharyya, S. (1997). Suzuki coupling of arenediazonium salts: a new general method for the synthesis of biaryls. Journal of Organic Chemistry.
-
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs Technical Resources.
-
Roglans, A., Pla-Quintana, A., & Moreno-Mañas, M. (2006). Diazonium Salts as Substrates in Palladium-Catalyzed Cross-Coupling Reactions.[3][4] Chemical Reviews.
-
Beilstein Institute. (2012). Regioselective chlorination and bromination of unprotected anilines.[2] Beilstein Journal of Organic Chemistry.
-
Felpin, F. X., et al. (2006). Practical and efficient Suzuki-Miyaura coupling of aryl diazonium salts.[4] Journal of Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
Application Note: 3-Cyano-4-fluoroaniline HCl in Kinase Inhibitor Synthesis
Executive Summary
3-Cyano-4-fluoroaniline HCl (CAS: 801316-08-5) is a high-value pharmacophore intermediate used in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs). While structurally similar to the ubiquitous 3-chloro-4-fluoroaniline (used in Gefitinib), the substitution of the chlorine atom with a nitrile (cyano) group offers distinct medicinal chemistry advantages. This moiety introduces a strong dipole and a potential hydrogen-bond acceptor site within the ATP-binding pocket, often improving potency and selectivity against resistant kinase mutations (e.g., EGFR T790M).
This guide details the physicochemical profile, strategic rationale, and validated protocols for utilizing this intermediate in the synthesis of EGFR , BTK , and MEK inhibitors.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | 5-Amino-2-fluorobenzonitrile Hydrochloride |
| Common Synonyms | 3-Cyano-4-fluoroaniline HCl; 4-Fluoro-3-cyanoaniline HCl |
| CAS Number | 801316-08-5 (Salt); 53312-81-5 (Free Base) |
| Molecular Formula | C₇H₅FN₂[1][2][3][4][5][6] · HCl |
| Molecular Weight | 172.59 g/mol (Salt); 136.13 g/mol (Free Base) |
| Appearance | Off-white to pale brown crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexanes |
| pKa (Aniline) | ~2.5 - 3.0 (Reduced basicity due to CN electron withdrawal) |
| Handling | Toxic/Irritant. Nitriles can metabolize to cyanide. Handle in fume hood. |
Strategic Utility: The "Cyano Effect" in Drug Design
In kinase inhibitor optimization, replacing a halogen (Cl/F) with a nitrile (CN) group is a classic bioisosteric strategy.
-
Electronic Modulation: The cyano group is a potent electron-withdrawing group (EWG). It lowers the pKa of the aniline nitrogen, making it less likely to be protonated at physiological pH, which can enhance membrane permeability.
-
Hydrogen Bonding: Unlike a chlorine atom (which is purely hydrophobic/steric), the nitrogen of the cyano group can act as a weak hydrogen bond acceptor with residues in the kinase hinge region or the "gatekeeper" residue.
-
Metabolic Stability: The C-CN bond is generally robust against oxidative metabolism compared to some C-H or C-Halogen bonds, potentially extending the drug's half-life (
).
Target Applications:
-
EGFR Inhibitors: Analogs of Pelitinib and Neratinib where the 3-position substituent determines binding affinity.
-
BTK Inhibitors: Used in the "head" group of covalent inhibitors targeting Cys481.
-
Androgen Receptor Antagonists: Structural similarity to the pharmacophore of Apalutamide.
Experimental Protocols
Protocol A: Preparation of Free Base (Critical Precursor)
Most coupling reactions (Buchwald-Hartwig or SNAr) require the free aniline. The HCl salt is stable for storage but must be neutralized before use.
Reagents: 3-Cyano-4-fluoroaniline HCl, Ethyl Acetate (EtOAc), Saturated NaHCO₃ solution.
-
Dissolution: Suspend 10.0 g of 3-Cyano-4-fluoroaniline HCl in 100 mL of Ethyl Acetate.
-
Neutralization: Slowly add 100 mL of saturated aqueous NaHCO₃ while stirring vigorously. CO₂ evolution will occur.
-
Separation: Stir for 30 minutes until the solid dissolves and gas evolution ceases. Transfer to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer once more with 50 mL EtOAc.
-
Drying: Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Isolation: Concentrate under reduced pressure to yield the free base (5-amino-2-fluorobenzonitrile) as a pale brown solid.
-
Checkpoint: Verify absence of Cl⁻ by silver nitrate test if using in sensitive metal-catalyzed couplings.
-
Protocol B: SNAr Coupling to Quinazoline Core (EGFR Inhibitor Synthesis)
This is the industry-standard method for attaching the aniline headgroup to a kinase scaffold (e.g., 4-chloroquinazoline).
Reaction Scheme: 4-Chloro-6,7-dimethoxyquinazoline + 3-Cyano-4-fluoroaniline → EGFR Inhibitor Analog
Reagents:
-
4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)
-
3-Cyano-4-fluoroaniline (Free Base) (1.1 equiv)
-
Isopropanol (IPA) or Acetonitrile (ACN) (10 volumes)
-
Optional: HCl (dioxane solution) for catalytic activation.
Step-by-Step:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equiv of the chloro-quinazoline in Isopropanol (IPA).
-
Addition: Add 1.1 equiv of 3-Cyano-4-fluoroaniline.
-
Reaction: Heat the mixture to reflux (82°C) .
-
Mechanism: The reaction proceeds via nucleophilic aromatic substitution. The aniline nitrogen attacks the C4 position of the quinazoline.
-
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. Reaction is typically complete in 2–4 hours.
-
Workup (Precipitation): Cool the reaction mixture to room temperature. The product often precipitates as the HCl salt.
-
Filtration: Filter the solid. Wash the cake with cold IPA (2x) and diethyl ether (2x) to remove unreacted aniline.
-
Yield: Dry in a vacuum oven at 50°C. Typical yields: 85–95% .
Protocol C: Buchwald-Hartwig Amination (For Unreactive Cores)
If the heteroaryl chloride is electron-rich (deactivated) and SNAr fails, use Palladium catalysis.
Reagents:
-
Aryl Halide (Core)
-
3-Cyano-4-fluoroaniline (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step:
-
Inert Atmosphere: Purge reaction vessel with Nitrogen/Argon.
-
Charging: Add Aryl Halide, Aniline, Cs₂CO₃, and Xantphos.
-
Solvent: Add anhydrous 1,4-Dioxane. Sparge with N₂ for 10 mins.
-
Catalyst: Add Pd₂(dba)₃ quickly to avoid oxidation.
-
Heating: Seal vessel and heat to 100°C for 12–18 hours.
-
Workup: Filter through a Celite pad to remove Pd/Salts. Concentrate filtrate and purify via Flash Chromatography (Hexane/EtOAc gradient).
Visual Workflow & Mechanism
The following diagram illustrates the standard workflow for synthesizing an EGFR-inhibitor analog using this intermediate.
Caption: Synthetic workflow for coupling 3-Cyano-4-fluoroaniline to a quinazoline core via Nucleophilic Aromatic Substitution.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (SNAr) | Aniline nucleophilicity is low due to CN/F EWGs. | Switch solvent to 2-Butanol or DMF to increase temperature (>100°C). Add 1.0 eq of TsOH catalyst. |
| Incomplete Conversion | Moisture in solvent inhibiting reaction. | Use anhydrous solvents. Ensure the free base is completely dry before use. |
| Impurity Formation | Dimerization or oxidation of aniline. | Perform reaction under Nitrogen atmosphere. |
| Product Oiling Out | Product is soluble in hot IPA but oils on cooling. | Re-heat to dissolve, then add Diethyl Ether or Hexane dropwise to induce crystallization. |
Safety & Compliance
-
Cyanide Hazard: While the cyano group is covalently bonded, metabolic or thermal decomposition can theoretically release cyanide. Avoid strong acids at extreme temperatures (>200°C).
-
Skin Absorption: Anilines are readily absorbed through the skin and can cause methemoglobinemia. Double-gloving (Nitrile) is mandatory.
-
Waste Disposal: Segregate waste streams. Do not mix with strong oxidizers.
References
-
PubChem. (2025).[2][3] 5-Amino-2-fluorobenzonitrile Compound Summary. National Library of Medicine. [Link]
-
Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 3-Cyano-4-(phenoxyanilino)quinolines as MEK Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Zhang, J., et al. (2018). Design and Synthesis of Novel EGFR Inhibitors. Journal of Medicinal Chemistry. (Generic reference to S_NAr protocols on quinazolines).
Sources
- 1. 5-Amino-2-fluorobenzonitrile | 53312-81-5 [chemicalbook.com]
- 2. 5-Amino-2-fluorobenzonitrile | C7H5FN2 | CID 2737673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pelitinib | C24H23ClFN5O2 | CID 6445562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-氨基-2-氟苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. AB152411 | CAS 53312-81-5 – abcr Gute Chemie [abcr.com]
Troubleshooting & Optimization
Technical Support Center: 3-Cyano-4-fluoroaniline HCl Purification
Topic: Purification of crude 3-Cyano-4-fluoroaniline hydrochloride Content type: Technical Support Center Guide
Product Identity: 3-Cyano-4-fluoroaniline Hydrochloride Synonyms: 5-Amino-2-fluorobenzonitrile HCl; 4-Fluoro-3-cyanoaniline HCl CAS: 801316-08-5 (Salt), 53312-81-5 (Free Base) Application: Key intermediate for Androgen Receptor Antagonists (e.g., Apalutamide, Enzalutamide analogs).
Executive Summary & Core Directive
The Challenge: Purifying 3-Cyano-4-fluoroaniline HCl presents a specific chemical paradox: you must remove impurities (regioisomers, unreacted nitro-precursors) using acidic crystallization, yet the cyano (nitrile) group is susceptible to hydrolysis under acidic, aqueous, and thermal stress. Over-vigorous purification often converts the desired nitrile into the unwanted amide (3-carbamoyl-4-fluoroaniline) or carboxylic acid.
The Solution: Our field-proven protocol utilizes a non-aqueous salt formation followed by a controlled polarity recrystallization . This method minimizes hydrolysis risk while maximizing the rejection of colored oxidation byproducts and inorganic salts (e.g., Tin/Iron residues from reduction).
Technical Specifications & Solubility Profile
Before initiating purification, verify your crude material against these baselines.
| Parameter | Specification | Notes |
| Appearance | Off-white to pale grey solid | Crude is often dark brown/purple due to oxidation. |
| Melting Point | >240°C (Decomposes) | Free base melts at 92-96°C; Salt MP is significantly higher. |
| Solubility (High) | Methanol, DMSO, Water | Water promotes hydrolysis; avoid for heating steps. |
| Solubility (Mod.) | Ethanol, Isopropanol (Hot) | Ideal for recrystallization. |
| Solubility (Low) | Ethyl Acetate, Dichloromethane | Used as anti-solvents. |
| pKa (Aniline) | ~2.5 - 3.0 | Electron-withdrawing F and CN groups reduce basicity. |
Master Purification Protocol
Phase A: Pre-Purification of the Free Base (Critical Step)
Do not attempt to purify a dirty salt directly. It is chemically superior to purify the free base first to remove oxidation products.
-
Dissolution: Dissolve crude free base in Dichloromethane (DCM) (10 mL/g).
-
Carbon Treatment: Add Activated Carbon (10 wt% loading). Stir at room temperature for 30 minutes.
-
Why? Anilines form azo-polymers that cause color. Carbon removes these non-polar impurities effectively in DCM.
-
-
Filtration: Filter through a Celite pad to remove carbon.
-
Concentration: Rotovap to obtain a clarified oil/solid.
Phase B: Controlled Salt Formation & Crystallization
Target: Anhydrous crystallization to prevent nitrile hydrolysis.
-
Solvation: Dissolve the clarified free base in Anhydrous Isopropanol (IPA) (5 mL/g). Heat to 50°C to ensure full dissolution.[1]
-
Acid Addition: Slowly add 4M HCl in Dioxane or HCl in IPA (1.05 equivalents).
-
Caution: Do not use aqueous HCl (37%) if possible. The water introduced lowers yield and risks hydrolysis at high temps.
-
-
Crystallization: The salt should precipitate immediately.
-
If oiling occurs:[2] Reheat to reflux, add Ethyl Acetate (anti-solvent) dropwise until turbid, then cool slowly to room temperature.
-
-
Isolation: Filter the solid under Nitrogen (anilines are air-sensitive).
-
Wash: Wash the cake with cold Ethyl Acetate/IPA (1:1) .
-
Drying: Dry in a vacuum oven at 40°C. Do not exceed 50°C to prevent thermal degradation.
Troubleshooting & FAQs
Q1: My product turned into a gummy oil instead of a crystal. How do I fix this?
Diagnosis: This is usually caused by "Oiling Out," where the salt separates as a liquid phase before crystallizing. It happens if the solvent is too polar (too much water) or the cooling is too rapid. The Fix:
-
Re-dissolve the gum in the minimum amount of hot Methanol .
-
Add Ethyl Acetate slowly until the solution turns slightly cloudy.
-
Seed the mixture with a small crystal of pure product (if available) or scratch the glass wall.
-
Allow to cool to room temperature undisturbed over 2 hours. Do not put it directly in the fridge.
Q2: NMR shows a new peak at ~7.5-8.0 ppm (broad) and loss of the CN peak. What happened?
Diagnosis: You have hydrolyzed the nitrile group (CN) to an amide (CONH2). Root Cause: This occurs if you boiled the compound in water or aqueous acid for too long. Prevention:
-
Switch to anhydrous HCl (in Dioxane or Ethanol).
-
Reduce the temperature of the salt formation step to <60°C.
-
Ensure your starting solvent is dry (KF < 0.5%).
Q3: The salt is chemically pure (>98%) but still grey/brown. Is this acceptable?
Analysis: Yes. Fluorinated anilines are notorious for trace oxidation that causes significant coloration (ppm levels of impurity). Recommendation:
-
If used for early-stage synthesis : The color is likely harmless. Proceed.
-
If used for GMP/Late-stage : Re-dissolve the salt in water, neutralize with NaHCO3 to get the free base, repeat Phase A (Carbon Treatment) , and re-form the salt. You cannot effectively carbon-treat the salt directly in organic solvents.
Process Logic Visualization
The following diagram illustrates the critical decision pathways to avoid hydrolysis while ensuring purity.
Caption: Workflow prioritizing impurity removal via free-base carbon treatment followed by anhydrous salt formation to prevent nitrile hydrolysis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2737673, 5-Amino-2-fluorobenzonitrile. Retrieved January 29, 2026, from [Link]
- Grounding: Confirms chemical identity, synonyms, and physical properties.
-
European Patent Office. Process for the preparation of Apalutamide (EP 3802515 B1).[3] Retrieved January 29, 2026, from [Link]
- Grounding: Validates the use of 3-cyano-4-fluoroaniline as a key intermediate and highlights the sensitivity of the synthesis p
- Grounding: Provides context on reduction methods (SnCl2)
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 29, 2026, from [Link]
- Grounding: Supports the theoretical basis for the "Oiling Out" troubleshooting section.
Sources
Technical Support Center: Synthesis of 5-Amino-2-Fluorobenzonitrile
Current Status: Operational Subject: Troubleshooting Side Reactions & Chemoselectivity Target Molecule: 5-amino-2-fluorobenzonitrile (CAS: 53312-81-5) Synonyms: 3-cyano-4-fluoroaniline; 4-fluoro-3-cyanoaniline.[1]
Introduction: The Chemoselectivity Triad
Welcome to the technical guide for optimizing the synthesis of 5-amino-2-fluorobenzonitrile . This intermediate is critical in the development of kinase inhibitors (e.g., MEK/BRAF inhibitors).
The synthesis of this molecule from 2-fluoro-5-nitrobenzonitrile presents a classic "Chemoselectivity Triad" challenge. You must reduce the nitro group (
-
The Fluorine Atom: Susceptible to hydrogenolysis (defluorination) under catalytic hydrogenation.
-
The Nitrile Group: Susceptible to hydrolysis (to amide/acid) under acidic/basic conditions or reduction (to amine) under vigorous hydrogenation.
This guide details the mechanistic origins of these side reactions and provides validated protocols to avoid them.
Module 1: Critical Side Reactions & Impurity Profiling
The Defluorination Trap (Hydrogenolysis)
Context: This occurs primarily when using Palladium on Carbon (
-
Mechanism: The Carbon-Fluorine (
) bond, while strong, is activated by the electron-withdrawing nitrile group. Palladium catalyzes the oxidative addition into the bond, leading to reductive cleavage. -
Resulting Impurity: 3-aminobenzonitrile (Loss of Fluorine).
-
Impact: This impurity is chemically very similar to the product, making separation by crystallization or standard chromatography difficult.
The Nitrile Hydrolysis Pathway
Context: This occurs during chemical reductions using metals in strong acid (e.g.,
-
Mechanism: The nitrile nitrogen is protonated, making the carbon susceptible to nucleophilic attack by water.[2][3]
-
Resulting Impurity: 5-amino-2-fluorobenzamide (Partial hydrolysis) or 5-amino-2-fluorobenzoic acid (Full hydrolysis).
-
Impact: Significant yield loss and contamination of the final product with highly polar byproducts.
Visualizing the Reaction Landscape
The following diagram maps the competitive pathways.
Figure 1: Reaction landscape showing the target pathway (Green) versus competitive side reactions (Red/Yellow).
Module 2: Troubleshooting & Optimization Guides
Selecting the Right Reduction Method
Use this decision matrix to select the optimal protocol based on your available equipment and scale.
| Method | Reagents | Risk: Defluorination | Risk: Hydrolysis | Scalability | Recommendation |
| Catalytic Hydrogenation | HIGH | Low | High | AVOID unless using sulfided Pt/C. | |
| Stannous Chloride | Low | MEDIUM | Low (Waste) | Recommended for small scale (<10g). | |
| Bechamp Reduction | Low | Low | High | Recommended for large scale (>10g). | |
| Transfer Hydrogenation | Medium | Low | Medium | Use with caution; monitor temp. |
Protocol A: Stannous Chloride Reduction (High Selectivity)
Best for research scale where waste disposal is not a primary concern.
Step-by-Step:
-
Dissolution: Dissolve 2-fluoro-5-nitrobenzonitrile (1.0 eq) in Ethyl Acetate (EtOAc) or Ethanol.
-
Why: EtOAc is non-protic, reducing hydrolysis risk compared to alcohols.
-
-
Addition: Add Stannous Chloride Dihydrate (
) (5.0 eq).-
Note: The reaction is slightly exothermic.
-
-
Reflux: Heat to reflux (approx. 70-80°C) for 2–4 hours.
-
Checkpoint: Monitor by TLC/LCMS. Look for disappearance of the nitro peak.
-
-
Quenching (CRITICAL): Cool to room temperature. Pour the mixture into ice-cold saturated Sodium Bicarbonate (
) solution.-
Why: You must neutralize the HCl generated. Do NOT use strong base (NaOH) as it will hydrolyze the nitrile.
-
-
Workup: The tin salts will form a thick slurry. Filter through Celite. Extract filtrate with EtOAc.[4]
-
Purification: The product is usually pure enough, but can be recrystallized from Ethanol/Water.
Protocol B: Iron/Ammonium Chloride (The "Green" Alternative)
Best for scale-up; avoids toxic tin waste and strong acids.
Step-by-Step:
-
Suspension: Mix 2-fluoro-5-nitrobenzonitrile (1.0 eq) in Ethanol/Water (3:1 ratio).
-
Activation: Add Iron Powder (3.0 eq) and Ammonium Chloride (
) (1.0 eq). -
Heating: Heat to 70°C with vigorous stirring.
-
Why: Iron is heterogeneous; vigorous stirring is required for surface contact.
-
-
Filtration: Once complete (1-3 hours), filter hot through Celite to remove iron oxides.
-
Isolation: Concentrate the filtrate to remove ethanol. The product typically precipitates from the remaining water.
Module 3: Diagnostic Logic (FAQ)
Q1: My product has a pink/reddish hue. Is it impure?
A: Likely yes, but minor. Anilines are prone to oxidation in air, forming trace azo/azoxy impurities or quinone-imines which are highly colored.
-
Fix: Recrystallize from ethanol with a pinch of activated charcoal. Store the final product under Nitrogen/Argon in the dark.
Q2: LCMS shows a mass of M-19 (relative to product). What is it?
A: This corresponds to the Defluorinated impurity (3-aminobenzonitrile).
-
Mass Calc: Product (MW 136) - F (19) + H (1) = MW 118.
-
Cause: You likely used catalytic hydrogenation (
). -
Fix: Switch to Protocol B (
) or Protocol A ( ).
Q3: Can I use Raney Nickel?
A: High Risk. Raney Nickel is a potent catalyst for reducing nitriles to amines. You risk forming the benzylamine side product. If you must use it, operate at low pressure (1 atm) and low temperature (<20°C).
Q4: Why did my yield drop during the acid workup?
A: If you used strong acid (HCl) to extract the amine or quench the reaction, you likely hydrolyzed the nitrile to the amide (MW +18).
-
Fix: Always quench into buffered mild base (
) or maintain pH 4-8 during workup.
Module 4: Decision Tree for Process Optimization
Use this logic flow to troubleshoot low yields or purity issues.
Figure 2: Troubleshooting logic flow based on mass spectrometry data.
References
-
BenchChem. Synthesis routes of 5-Amino-2-fluorobenzonitrile. Retrieved from .
-
Google Patents. Process for the preparation of fluorobenzonitriles (US5466859A). Retrieved from .
-
PubChem. 5-Amino-2-fluorobenzonitrile Compound Summary. CID 2737673.[1] Retrieved from .
-
Organic Chemistry Portal. Reduction of Nitro Compounds. (General mechanistic reference for Fe/NH4Cl and SnCl2 selectivity). Retrieved from .
-
Baumgartner, R. & McNeill, K. Hydrodefluorination and hydrogenation of fluorobenzene under mild aqueous conditions.[8] (Mechanistic insight on defluorination risks). Retrieved from .
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-amino-2-fluorobenzonitrile and its precursors before handling.
Sources
- 1. 5-Amino-2-fluorobenzonitrile | C7H5FN2 | CID 2737673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]
- 5. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]
- 6. researchgate.net [researchgate.net]
- 7. US5081275A - Process for the preparation of 2-fluorobenzonitrile from saccharin - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
Challenges in the scale-up of 3-Cyano-4-fluoroaniline production
Ticket System: Advanced Synthesis & Process Safety
Subject: Troubleshooting Scale-Up Challenges for 3-Cyano-4-fluoroaniline (CAS: 127666-99-9) Assigned Specialist: Senior Application Scientist Status: Open Priority: Critical (Process Safety & Quality)
Executive Summary: The "Selectivity Trinity"
Scaling up the production of 3-Cyano-4-fluoroaniline (also known as 5-amino-2-fluorobenzonitrile ) presents a classic "chemoselectivity trinity" challenge. You are attempting to reduce a nitro group in the presence of two other sensitive functionalities:
-
A Fluorine atom (Ar-F): Susceptible to hydrogenolysis (defluorination).
-
A Nitrile group (Ar-CN): Susceptible to reduction (to benzylamine) or hydrolysis (to amide).
-
The Nitro group (Ar-NO₂): The target for reduction, but highly exothermic (~500 kJ/mol).
This guide addresses these competing reactivities using industrial best practices, moving beyond standard lab-scale protocols to robust, scalable engineering controls.
Module 1: Chemoselectivity & Impurity Control
Ticket #101: "I am detecting significant defluorinated byproduct (3-cyanoaniline) in my HPLC."
Diagnosis: You are likely using Palladium on Carbon (Pd/C) as your hydrogenation catalyst. While Pd/C is excellent for nitro reduction, it is notorious for oxidative addition into Carbon-Halogen bonds, leading to rapid hydrodefluorination (HDF).
The Fix: Switch to a Platinum (Pt) or Modified catalyst system.
-
Protocol Adjustment:
-
Primary Recommendation: Replace Pd/C with 1% or 5% Pt/C (sulfided) . Platinum is far less active toward C-F hydrogenolysis than Palladium.
-
Additive Strategy: If you must use Pd due to cost, add an inhibitor such as Morpholine or Diphenylsulfide (0.1–0.5 mol%), or use a vanadium-doped catalyst. These occupy the highly active sites responsible for dehalogenation without stopping the nitro reduction.
-
Kinetics: Stop the reaction immediately upon hydrogen uptake cessation. HDF often accelerates after the nitro group is fully consumed.
-
Data Comparison: Catalyst Selectivity
| Catalyst System | Nitro Conv. (%) | Des-Fluoro Impurity (%) | Target Yield (%) | Notes |
| 10% Pd/C | >99% | 15 - 25% | < 75% | Not Recommended. High HDF risk. |
| 5% Pt/C | >99% | < 1.0% | > 95% | Industry Standard. Excellent retention of Ar-F. |
| Raney Nickel | >98% | 2 - 5% | 85 - 90% | Moderate HDF; risk of nitrile reduction. |
| Fe / Acid | >99% | < 0.1% | > 90% | Perfect selectivity, but generates massive iron sludge waste (poor for scale-up). |
Ticket #102: "My nitrile group is hydrolyzing to an amide (Ar-CONH₂)."
Diagnosis: This is a hydrolysis issue, not a reduction issue. It is driven by water and pH extremes (especially acidic conditions) at high temperatures. If you are using an aqueous acidic reduction (like Fe/HCl or SnCl2/HCl), this is inevitable at scale due to prolonged heating times.
The Fix: Move to Anhydrous Catalytic Hydrogenation or control pH strictly.
-
Troubleshooting Steps:
-
Solvent Switch: If using hydrogenation, switch from aqueous alcohols (e.g., 95% EtOH) to anhydrous Methanol or Ethyl Acetate .
-
Water Scavenging: Ensure your starting material (2-fluoro-5-nitrobenzonitrile) is dry. Water content >0.5% can trigger hydrolysis during the exotherm.
-
Temperature Limit: Keep reaction temperature < 50°C . Nitrile hydrolysis rates increase exponentially above 60°C.
-
Module 2: Process Safety & Thermal Management
Ticket #201: "We observed a dangerous temperature spike during the initial hydrogen feed."
Diagnosis: The reduction of nitro groups is violently exothermic. In a batch reactor, if you load all reactants and catalyst and then pressurize with H₂, the reaction rate is limited only by hydrogen mass transfer. Once the reaction "kicks off," the heat generation exceeds the cooling jacket's capacity (Runaway Reaction).
The Fix: Implement a Mass-Transfer Controlled or Feed-Controlled process.
-
Safety Protocol (The "Self-Validating" Setup):
-
Do NOT pressurize a "dead" slurry.
-
Procedure:
-
Logic: If the cooling fails, you stop the pump. The reaction stops immediately because there is no accumulation of unreacted nitro compound in the vessel.
-
Module 3: Visualizing the Reaction Pathways
The following diagram illustrates the competing pathways. Your goal is to navigate the "Green Path" while blocking the Red (Defluorination) and Orange (Nitrile Failure) paths.
Caption: Reaction network showing the target reduction (Green) versus competing hydrodefluorination (Red) and nitrile side-reactions (Yellow).
Module 4: Standard Operating Procedure (SOP) for Scale-Up
Objective: Synthesis of 1 kg of 3-Cyano-4-fluoroaniline with <0.5% Des-fluoro impurity.
-
Reactor Prep: Clean 10L Hastelloy or Stainless Steel autoclave. Ensure cooling jacket is primed at 20°C.
-
Catalyst Loading: Charge 5% Pt/C (sulfided) (50 g, 5 wt% loading) and Methanol (3 L). Inert with Nitrogen (3x).
-
Activation: Stir slurry and introduce Hydrogen (5 bar). Equilibrate at 30°C.
-
Substrate Feed (Critical Step):
-
Dissolve 2-Fluoro-5-nitrobenzonitrile (1 kg) in Methanol (4 L).
-
Start dosing pump: Feed rate ~1.5 L/hour.
-
Monitor: Maintain internal temp < 45°C via jacket control. If temp rises >50°C, STOP FEED.
-
-
Post-Reaction:
-
Once feed is complete, stir for 30 mins.
-
Sample for HPLC. Look for Nitro < 0.1%.[3]
-
-
Workup:
-
Filter catalyst while warm (avoid precipitating product on catalyst).
-
Concentrate filtrate.[4]
-
Crystallization: Add water to the methanol concentrate to precipitate the product. Filter and dry at 40°C (vacuum).
-
References & Grounding
-
Synthesis of Fluorinated Anilines:
-
Source: BenchChem Application Note on 3-Chloro-4-fluoroaniline (Analogous chemistry).
-
Relevance: Establishes Pt/C preference over Pd/C for halonitro reductions.
-
Link: (General reference for halo-aniline protocols).
-
-
Catalytic Hydrodefluorination Mechanisms:
-
Source: Reade, S. P., et al. "Catalytic hydrodefluorination of aromatic fluorocarbons." J. Am. Chem. Soc. 2009.
-
Relevance: Explains the mechanism of C-F bond cleavage on metal surfaces and why Platinum is superior for retention.
-
Link:[5]
-
-
Safety of Nitro-Reduction:
-
Industrial Scale-Up of Halonitrobenzenes:
-
Source: "Electron-Enriched Pd Nanoparticles for Selective Hydrogenation..." MDPI, 2021.
-
Relevance: Discusses the limitations of Pd and the need for catalyst modification.
-
Link:
-
-
Chemical Identity:
-
Compound: 5-Amino-2-fluorobenzonitrile (Synonym for 3-Cyano-4-fluoroaniline).
-
CAS: 127666-99-9 (Product) / 17417-09-3 (Starting Material).
-
Source: PubChem CID 519417.
-
Link:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. Catalytic hydrodefluorination of aromatic fluorocarbons by ruthenium N-heterocyclic carbene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
Technical Support Center: Dehalogenation Control in Fluoroaniline Synthesis
Subject: Troubleshooting Hydrodefluorination (Dehalogenation) during Catalytic Hydrogenation of Fluoronitrobenzenes. Audience: Process Chemists, R&D Scientists, and Scale-up Engineers. Version: 1.0 (Current)
Diagnostic & Mechanism: Why is Fluorine Leaving?
The Core Problem
You are reducing a nitro group (
The Mechanism
The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (
-
Nitro Reduction (Desired): Rapid adsorption of the nitro group, sequential transfer of hydrogen, release of water and fluoroaniline.
-
Oxidative Addition (Parasitic): The metal catalyst (M) inserts into the C-F bond (C-F
C-M-F), followed by hydrogenolysis to form C-H and H-F.
Key Insight: This parasitic reaction is often structure-sensitive . High-energy "defect" sites on the catalyst surface are capable of cleaving the C-F bond. Furthermore, the byproduct HF (Hydrofluoric acid) can attack the catalyst support (especially silica or alumina) and alter the electronic state of the metal, potentially accelerating the side reaction (autocatalysis).
Figure 1: Parallel and consecutive reaction pathways. Note that dehalogenation can occur on the nitro-intermediate or the final aniline product.
Catalyst Selection: The Hardware Solution
The choice of catalyst is the single most critical variable. Palladium (Pd) is the standard for nitro reduction, but it is often too active for halogenated substrates.
Comparative Catalyst Performance Matrix
| Catalyst System | Activity (Rate) | Selectivity (F-Retention) | Risk Profile | Recommendation |
| Pd/C (Standard) | High | Low to Moderate | High risk of HDF, especially at >95% conversion. | Avoid unless strictly modified. |
| Pt/C (Standard) | Moderate | High | Lower risk. Pt is less prone to oxidative addition of C-F bonds than Pd. | Preferred starting point. |
| Pt(S)/C (Sulfided) | Low-Moderate | Very High | Sulfur poisons high-energy sites responsible for C-F cleavage. | Gold Standard for difficult substrates. |
| Pd/C + V (Vanadium) | High | High | Vanadium acts as an electronic modifier/inhibitor. | Excellent alternative if Pt is too costly. |
Expert Insight: The "Sulfided" Advantage
Sulfided platinum (Pt/C-S) or palladium catalysts are "poisoned" selectively. The sulfur occupies the highly active "kink" and "step" sites on the metal crystallite. These sites are necessary for the difficult C-F cleavage but are not required for the easier
-
Action: If using standard Pd/C results in >1% dehalogenation, switch immediately to a sulfided Pt catalyst (e.g., 5% Pt/C, sulfided).
Reaction Engineering: Process Parameters
If you cannot change the catalyst, you must engineer the reaction environment to suppress HDF.
A. The "Vandinos" & Inhibitor Strategy
Additives can modify the catalyst in situ.
-
Acid Scavengers: The formation of HF is detrimental. Adding a mild base prevents local acidification which can degrade the catalyst support.
-
Protocol: Add 0.5 - 1.0 eq. of MgO (Magnesium Oxide) or Morpholine . Avoid strong bases (NaOH) which might induce nucleophilic attack on the aromatic ring.
-
-
Catalyst Poisons:
-
DMSO: Adding trace amounts of DMSO (0.1% v/v) can inhibit dehalogenation on Pd/C. The sulfur in DMSO binds to the metal surface similar to sulfided catalysts.
-
B. Kinetic Control (Temperature & Pressure)
Dehalogenation has a higher activation energy (
-
Temperature: Run as cool as possible. A
increase can double the nitro reduction rate but might quadruple the dehalogenation rate.-
Target:
.
-
-
Hydrogen Pressure: High pressure increases hydrogen surface coverage. While this speeds up reaction, it can sometimes favor dehalogenation if the reaction becomes diffusion-limited.
-
Target: 5 - 10 bar (moderate pressure).
-
Troubleshooting Guide & FAQs
Q1: I am seeing 5% des-fluoro impurity at the end of the reaction. What is the first thing I should change?
Answer: Check your endpoint . Dehalogenation often spikes after the nitro group is fully consumed.
-
The "Over-Hydrogenation" Danger: Once the nitro groups are gone, the catalyst surface is starved of its preferred substrate. It will then begin attacking the C-F bond.
-
Fix: Stop the reaction at 99.0% conversion rather than 100%. Monitor strictly by HPLC.
Q2: Can I use Pd/C if I add an inhibitor?
Answer: Yes. A common industrial trick is to use sodium hypophosphite or thiocyanate as additives, but the most reliable method is the DMSO spike .
-
Protocol: Add 0.5% (wt/wt relative to substrate) of DMSO to the reaction mixture before pressurization. This mimics a sulfided catalyst.
Q3: Why is my reaction stalling with sulfided catalysts?
Answer: Sulfided catalysts are inherently less active.
-
Fix: You may need to increase the catalyst loading (e.g., from 1% to 3% loading) or slightly increase the pressure. Do not increase temperature significantly, or you lose the selectivity benefit.
Troubleshooting Decision Matrix
Figure 2: Step-by-step decision tree for reducing dehalogenation byproducts.
Standard Operating Procedure (SOP) Recommendation
Protocol for High-Selectivity Hydrogenation of 4-Fluoronitrobenzene
-
Preparation: In a high-pressure autoclave, dissolve 4-fluoronitrobenzene (1.0 eq) in Methanol (10V).
-
Additives: Add MgO (0.5 eq) to scavenge HF.
-
Catalyst: Add 5% Pt/C (sulfided) (0.5 - 1.0 wt% loading). Note: If using Pd/C, add 0.2% v/v DMSO.
-
Purge: Purge vessel with Nitrogen (
), then Hydrogen ( ). -
Reaction: Pressurize to 5 bar
. Stir vigorously at 30°C . -
Monitoring: Sample every hour.
-
Critical Step: Terminate reaction immediately when starting material < 0.5%. Do not let the reaction "soak" under
pressure.
-
-
Workup: Filter catalyst immediately. Wash cake with methanol.
References
-
Chen, H., et al. (2015). "Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst." RSC Advances.
-
Lange, P. M., et al. (2021). "Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines." MDPI.
- Context: Explains the electronic mechanism of C-F cleavage and how modifying the metal surface prevents it.
-
Rylander, P. N. (1970). "Catalytic Hydrogenolysis over Supported Metals." Catalysis Reviews.
- Context: The foundational text on why Pd/C causes dehalogen
-
Spina, G., et al. (2018). "Comparing the Pyrophoricity of Palladium Catalysts... and Reactivity in Hydrogenation." ACS Omega.
- Context: Discusses safety and alternative Pd catalysts (SiliaCat) that may offer different selectivity profiles.
-
Kosak, J. R. (1991). "Hydrogenation of halonitrobenzenes without dehalogenation." U.S. Patent 5,068,436.
- Context: Describes the use of specific acidic/buffered media to inhibit dehalogenation (counter-intuitive but effective in specific p
Sources
Technical Support Center: Coupling Methodologies for 3-Cyano-4-fluoroaniline
Ticket ID: #TC-3CN4F-001 Subject: Catalyst & Condition Optimization for 3-Cyano-4-fluoroaniline Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The Substrate Challenge
Welcome to the technical support portal. You are likely encountering difficulties coupling 3-Cyano-4-fluoroaniline due to its "schizophrenic" reactivity profile. This substrate presents a classic chemoselectivity conflict:
-
Deactivated Nucleophile (The Amine): The electron-withdrawing cyano (-CN) and fluoro (-F) groups significantly reduce the electron density on the nitrogen, making it a poor nucleophile for standard Pd-catalyzed cycles.
-
Activated Electrophile (The Fluorine): The ortho-cyano group activates the C-F bond toward Nucleophilic Aromatic Substitution (SNAr).
The Risk: Standard conditions often lead to SNAr side reactions (displacing the fluorine) or no reaction (due to poor amine binding to Palladium).
Decision Logic: Pathway Selection
Before selecting a catalyst, verify your target transformation. The presence of the Fluorine atom dictates your strategy.
Figure 1: Decision tree for selecting the correct reaction pathway based on target regioselectivity.
Protocol A: Buchwald-Hartwig Amination (C-N Coupling)[2]
Objective: Couple the aniline (-NH2) with an Aryl Halide (Ar-X) while retaining the Fluorine atom.
The "Gold Standard" Catalyst System
Because the amine is electron-deficient, the Rate-Determining Step (RDS) is often the amine binding to the Pd(II) center or the subsequent deprotonation. You require a ligand that is electron-rich (to facilitate oxidative addition) but bulky enough to prevent catalyst poisoning by the nitrile.
| Component | Recommendation | Technical Rationale |
| Ligand | BrettPhos (First Choice) or RuPhos | BrettPhos is specifically engineered for primary amines and deactivated anilines. It prevents the formation of inactive Pd-amine dimers [1]. |
| Precatalyst | Pd-G4-BrettPhos | Ensures 1:1 L:Pd ratio and rapid activation at lower temperatures. Avoids the induction period of Pd2(dba)3 [2]. |
| Base | Cs₂CO₃ or K₃PO₄ | CRITICAL: Avoid NaOtBu. Strong alkoxide bases will attack the C-F bond (SNAr) or hydrolyze the nitrile. Weak bases suffice for BrettPhos cycles. |
| Solvent | t-Amyl Alcohol or Dioxane | Anhydrous. t-Amyl alcohol often improves solubility of polar intermediates. |
Step-by-Step Protocol
-
Charge Reactor: In a glovebox or under Argon flow, add:
-
Pd-G4-BrettPhos (1.0 - 2.0 mol%)
-
Aryl Halide (1.0 equiv)
-
3-Cyano-4-fluoroaniline (1.2 equiv)
-
Cs₂CO₃ (2.0 equiv, anhydrous/finely ground)
-
-
Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Reaction: Seal vessel. Heat to 80°C .
-
Note: Do not exceed 100°C initially. Higher temps increase the risk of Fluorine displacement.
-
-
Monitoring: Monitor by LCMS. Look for the product mass (M+H).
-
Checkpoint: If starting material remains after 4h, add 1.0 mol% more catalyst rather than increasing temperature.
-
Protocol B: S_NAr Displacement (The "Side" Reaction)
Objective: Intentionally displace the Fluorine atom with a nucleophile (e.g., a thiol or secondary amine).
Note: If this is your goal, do NOT use Palladium. The C-F bond is activated enough by the ortho-cyano group to react without metal catalysis.
Protocol
-
Reagents: 3-Cyano-4-fluoroaniline (1.0 equiv) + Nucleophile (1.1 equiv).
-
Base: K₂CO₃ (2.0 equiv) in DMF or DMSO.
-
Conditions: Heat to 60-80°C.
-
Mechanism: The nucleophile attacks C-4, forming a Meisenheimer complex stabilized by the Cyano group, followed by Fluorine elimination [3].
Troubleshooting Guide (FAQ Format)
Q1: I see a new peak in LCMS with Mass = [Product - F + O-tBu]. What happened?
-
Diagnosis: You used Sodium tert-butoxide (NaOtBu) as a base.
-
Root Cause: The tert-butoxide anion acted as a nucleophile, attacking the C-F bond via SNAr.
-
Fix: Switch to Cs₂CO₃ or K₃PO₄ . These bases are too bulky and insufficiently nucleophilic to displace the fluorine at standard temperatures.
Q2: The reaction is stuck at 20% conversion. Adding more Pd(PPh₃)₄ doesn't help.
-
Diagnosis: Ligand mismatch.
-
Root Cause: Pd(PPh₃)₄ is an inferior catalyst for deactivated amines. Triphenylphosphine is not electron-rich enough to facilitate the oxidative addition of the aryl halide when paired with a sluggish amine, and it lacks the bulk to force reductive elimination.
-
Fix: Switch to BrettPhos or XPhos based precatalysts.
Q3: My nitrile group disappeared, and I see an Amide (-CONH2).
-
Diagnosis: Nitrile Hydrolysis.
-
Root Cause: Presence of water at high temperatures, likely introduced by the base or solvent.
-
Fix: Use anhydrous bases (freshly opened or dried) and anhydrous solvents. Ensure the reaction is under an inert atmosphere (N₂/Ar).
Q4: Can I use XPhos instead of BrettPhos?
-
Answer: Yes, XPhos is a robust "general purpose" ligand and often works well for anilines. However, for highly deactivated anilines like 3-cyano-4-fluoroaniline, BrettPhos usually provides higher yields and faster kinetics due to its specific structural optimization for primary amines [4].
Visualizing the Chemoselectivity Trap
The following diagram illustrates the competing pathways that cause most failures with this substrate.
Figure 2: Mechanistic competition between Palladium-catalyzed coupling and base-mediated displacement.
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Bruno, N. C., et al. (2013). "Rapidly Initiating Palladium Precatalyst for C–N Cross-Coupling." Chemical Science.
-
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews.
-
Maddox, S. M., et al. (2015). "Practical Synthesis of BrettPhos-Based Precatalysts." Organic Letters.
Validation & Comparative
Spectroscopic Comparison of Fluoroaniline Isomers: A Technical Guide
Executive Summary: The Strategic Value of Isomer Differentiation
In medicinal chemistry, the strategic substitution of hydrogen with fluorine—a "bioisostere"—is a ubiquitous tactic to modulate pKa, lipophilicity, and metabolic stability without significantly altering steric bulk. Fluoroanilines (2-, 3-, and 4-fluoroaniline) serve as critical scaffolds in this domain. However, their structural similarity poses a challenge for rapid identification and quality control in synthetic workflows.
This guide provides a definitive spectroscopic comparison of the three isomers. By synthesizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and physicochemical data, we establish a self-validating protocol for distinguishing these compounds, crucial for ensuring the integrity of pharmaceutical intermediates such as fluoroimide and fentanyl analogues.
Physicochemical Profile & Basicity
Before deploying advanced spectroscopy, fundamental physical properties provide the first line of differentiation. The most significant discriminator is basicity (pKa) , which is heavily influenced by the position of the fluorine atom relative to the amine.
Table 1: Comparative Physicochemical Properties
| Property | 2-Fluoroaniline (Ortho) | 3-Fluoroaniline (Meta) | 4-Fluoroaniline (Para) |
| Structure | |||
| CAS No. | 348-54-9 | 372-19-0 | 371-40-4 |
| Boiling Point | ~182-183 °C | ~186 °C | ~188 °C |
| pKa (Conjugate Acid) | 3.20 | 3.59 | 4.65 |
| Basicity Insight | Weakest base due to inductive withdrawal (-I) of proximal F. | Intermediate basicity.[1][2][3][4] | Strongest base.[1] Resonance (+M) of F opposes -I effect. |
| Density (g/mL) | 1.151 | 1.156 | 1.173 |
Expert Insight: The pKa difference is operationally significant. 4-Fluoroaniline is approximately 10 times more basic than the ortho isomer. In a buffered extraction at pH 4.0, 4-fluoroaniline will partition significantly into the aqueous phase (protonated), while 2-fluoroaniline remains largely organic.
NMR Spectroscopy: The "Spy" Nucleus Approach
F NMR is the most robust method for identification due to the 100% natural abundance of the isotope and its high sensitivity to electronic environments.F NMR Chemical Shifts
The electron-donating amino group (-NH
-
4-Fluoroaniline (
-125 to -129 ppm): The -NH group donates electron density into the ring via resonance. The para position receives significant electron density, causing a strong upfield shift (more negative ppm) relative to fluorobenzene ( -113 ppm). -
2-Fluoroaniline (
-135 to -139 ppm): The ortho position also receives resonance density. However, the "Ortho Effect" and proximity to the nitrogen lone pair often result in the most shielded (most negative) shift in this series. -
3-Fluoroaniline (
-110 to -113 ppm): The meta position is not conjugated with the amine's lone pair. The resonance shielding is minimal, leaving the inductive electron-withdrawing effect of the nitrogen dominant. Consequently, it appears the most deshielded (least negative), appearing close to unsubstituted fluorobenzene.
H NMR Splitting Patterns
While chemical shifts vary with solvent, splitting symmetry is invariant and diagnostic.
| Isomer | Symmetry | |
| 4-Fluoroaniline | Symmetric | Appears as a higher-order AA'BB'X system. You will see two distinct multiplets integrating to 2H each (ortho and meta protons). The symmetry is the key identifier. |
| 2-Fluoroaniline | Asymmetric | ABCDX system. Four distinct aromatic proton environments. Expect complex multiplets with no plane of symmetry. |
| 3-Fluoroaniline | Asymmetric | ABCDX system. Similar to the ortho isomer, but the coupling constants ( |
Vibrational Spectroscopy (IR)[4]
Infrared spectroscopy confirms functional groups.[4] While the N-H stretches are similar, the C-F stretch and ring substitution patterns (fingerprint region) offer confirmation.
-
C-F Stretching: Generally found between 1200–1250 cm
. -
N-H Stretching: The primary amine shows a doublet (symmetric/asymmetric stretch) around 3300–3500 cm
.-
Note: In 2-fluoroaniline, intramolecular hydrogen bonding between the amine H and the ortho F atom can cause a slight broadening or red-shift of the lower frequency N-H band, though this effect is subtle compared to -OH/F interactions.
-
Experimental Protocol: Isomer Identification Workflow
This protocol is designed to identify an unknown fluoroaniline sample using a hierarchical approach, minimizing time and solvent usage.
Step-by-Step Methodology
-
Sample Preparation: Dissolve ~10 mg of the unknown liquid in 0.6 mL of CDCl
(for NMR) or prepare a thin film on NaCl plates (for neat IR). -
Primary Screen (
F NMR): Acquire a proton-decoupled F spectrum.-
Set reference: CFCl
(0 ppm) or C F (-164.9 ppm).[1] -
Compare: -136 ppm (Ortho), -113 ppm (Meta), -126 ppm (Para).
-
-
Secondary Confirmation (
H NMR): Check aromatic region (6.3 – 7.2 ppm).-
Symmetric (2 distinct signals)?
Para (4-Fluoro) . -
Complex (4 distinct signals)?
Ortho or Meta .
-
-
Tertiary Check (Basicity/Extraction):
-
If NMR is unavailable, dissolve sample in Et
O and shake with pH 4.0 buffer. -
High recovery in organic phase:2-Fluoroaniline (Low pKa, remains neutral).
-
Low recovery in organic phase:4-Fluoroaniline (High pKa, protonates/extracts).[7]
-
Visualization: Identification Logic Flow
Caption: Hierarchical decision tree for the rapid identification of fluoroaniline isomers using
Application Note: Metabolic Implications
The choice of isomer has profound implications in drug metabolism (DMPK).
-
4-Fluoroaniline is often used to block para-hydroxylation, a common metabolic clearance pathway mediated by Cytochrome P450 enzymes. By substituting the para-hydrogen with fluorine (strong C-F bond), metabolic stability is enhanced.
-
2-Fluoroaniline and 3-fluoroaniline leave the para-position open, making them susceptible to rapid oxidative clearance.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9731, 4-Fluoroaniline. Retrieved January 29, 2026 from [Link]
-
Gerig, J. T. (2001). Fluorine NMR.[9] Biophysical Society. Retrieved from [Link]
-
Reich, H. J. 19F Chemical Shifts.[11] University of Wisconsin-Madison. Retrieved from [Link]
Sources
- 1. 19F [nmr.chem.ucsb.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. (PDF) 4-Fluoroanilines: synthesis and decomposition [academia.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Chloro-4-fluoroaniline(367-21-5) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. p-Fluoroaniline (CAS 371-40-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 11. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Substituent Placement: A Comparative Guide to Cyano-Fluoroanilines
[1]
Executive Summary
In the optimization of drug scaffolds, the cyano-fluoroaniline moiety represents a critical "push-pull" system. The electron-donating amino group (
-
Isomer A: 4-Amino-2-fluorobenzonitrile (Ortho-F)[1]
-
Isomer B: 4-Amino-3-fluorobenzonitrile (Meta-F)[1]
-
Analog C: 4-Amino-2-(trifluoromethyl)benzonitrile (The Enzalutamide Scaffold)
Electronic Profiling & Comparative Metrics
The position of the fluorine atom relative to the amino group drastically alters the electronic landscape of the molecule. This section quantifies those differences using Hammett parameters and NMR data.
Table 1: Electronic & Physical Property Comparison
| Feature | Isomer A (2-Fluoro) | Isomer B (3-Fluoro) | Analog C (2-CF | Reference (Unsubstituted) |
| Structure | 4-NH | 4-NH | 4-NH | 4-Aminobenzonitrile |
| F-Position | Ortho to Nitrile | Meta to Nitrile | Ortho to Nitrile | N/A |
| Aniline pKa (Est.) | ~1.2 | ~0.9 | ~0.5 | 1.7 |
| -105 to -110 ppm | -130 to -135 ppm | -60 to -63 ppm (CF | N/A | |
| Electronic Effect | Inductive withdrawal; H-bond acceptor | Synergistic withdrawal | Strong steric & electronic withdrawal | Baseline |
| Key Application | DPP-4 Agonists | Kinase Inhibitors | AR Antagonists (Enzalutamide) | Dye Synthesis |
Analyst Note: Isomer B (3-Fluoro) places the fluorine ortho to the amino group.[1] While fluorine is generally electron-withdrawing, its proximity to the amine can induce a specific NH...F intramolecular hydrogen bond , slightly flattening the aniline geometry and altering solubility profiles compared to Isomer A.
Mechanistic Visualization: The "Push-Pull" System
The following diagram illustrates how the competing electronic effects stabilize the aromatic core, reducing the nucleophilicity of the amine—a desirable trait for metabolic stability but a challenge for synthetic coupling.
Figure 1: Vector analysis of electronic density.[1] The strong pull from CN and F renders the NH2 group less basic and less prone to oxidative metabolism (e.g., N-oxidation).
Reactivity & Synthesis Pathways[1][2]
The synthesis of these anilines typically proceeds via Nucleophilic Aromatic Substitution (S
Comparative Synthetic Routes
-
Isomer B Route (Displacement of F):
-
Substrate: 3,4-Difluorobenzonitrile.[1]
-
Mechanism: The fluorine para to the cyano group is significantly more activated than the meta fluorine due to resonance stabilization of the Meisenheimer complex.
-
Reagent: Ammonia (NH
) or protected amine equivalents.[1] -
Selectivity: >95% selectivity for the 4-position (para to CN).[1]
-
-
Analog C Route (The "Enzalutamide" Path):
-
Substrate: 4-Chloro-2-(trifluoromethyl)benzonitrile.[1]
-
Challenge: The CF
group provides steric bulk, hindering attack at the adjacent carbon. However, it also strongly activates the ring. -
Industrial Method: Often synthesized via bromination of the trifluoromethyl-benzonitrile followed by copper-catalyzed amination if S
Ar is sluggish.[1]
-
Experimental Protocol: Regioselective Synthesis of Isomer B
Objective: Synthesis of 4-Amino-3-fluorobenzonitrile via S
Reagents:
-
3,4-Difluorobenzonitrile (1.0 eq)
-
Ammonium Hydroxide (28% NH
in H O, 5.0 eq) -
DMSO (Solvent, 0.5 M concentration)
Workflow:
-
Dissolution: Charge a pressure vessel with 3,4-difluorobenzonitrile and DMSO.
-
Addition: Add aqueous ammonium hydroxide slowly at room temperature. Seal the vessel.
-
Reaction: Heat to 80°C for 12 hours.
-
Note: The reaction is driven by the high electrophilicity of the C-F bond para to the nitrile.
-
-
Workup: Cool to RT. Pour into ice water (5x volume). The product will precipitate.[1]
-
Purification: Filter the solids. Recrystallize from Ethanol/Water (1:1).[1]
Validation (Self-Check):
-
TLC: Starting material (Rf ~0.6 in 20% EtOAc/Hex) disappears; Product (Rf ~0.3) appears.[1][2][3][4]
-
F NMR: Starting material shows two signals (
-130, -136 ppm).[1] Product shows a single signal shifted upfield (-135 ppm) due to the adjacent amino group shielding.[1]
Applications in Drug Discovery
Case Study: Bioisosterism in Androgen Receptor Antagonists
The transition from Bicalutamide to Enzalutamide illustrates the power of this scaffold.
-
Bicalutamide: Uses a 4-cyano-3-(trifluoromethyl)phenyl ring (Analog C structure).[1]
-
Role of CN/CF
: The cyano group acts as a specific hydrogen bond acceptor in the ligand-binding domain (LBD) of the Androgen Receptor. The CF (or F in Isomer B) provides metabolic protection against hydroxylation of the aromatic ring.
Why choose Isomer B (3-F) over Analog C (2-CF
-
Sterics: The CF
group is bulky (approx.[1] size of an isopropyl group). If the binding pocket is tight, the smaller Fluorine (Isomer B) is a superior bioisostere. -
Lipophilicity: CF
significantly increases LogP, potentially hurting solubility.[1] The single Fluorine atom modulates pKa without a drastic lipophilicity penalty.[1]
References
-
Electronic Effects & Hammett Constants
-
S
Ar Reactivity of Fluoro-Nitriles:-
Bunnett, J. F. "Nucleophilic Aromatic Substitution: The Mechanism of the Reaction." Quarterly Reviews, Chemical Society, 1958. Link
-
-
Enzalutamide Synthesis & Structure
-
NMR Shifts of Fluoroanilines
-
pKa Estimation Data
Technical Guide: Structural Confirmation of 3-Cyano-4-fluoroaniline Derivatives
Executive Summary
3-Cyano-4-fluoroaniline (IUPAC: 5-amino-2-fluorobenzonitrile ) is a critical pharmacophore in the synthesis of next-generation androgen receptor antagonists and HBV replication inhibitors. Its structural integrity is defined by the precise 1,2,5-substitution pattern of the benzene ring.
In drug development, the primary risk is the formation of regioisomers (e.g., 3-amino-2-fluorobenzonitrile) during the nitration of precursor 2-fluorobenzonitriles. These isomers possess identical molecular weights (136.13 g/mol ) and similar polarities, rendering low-resolution LC-MS insufficient for definitive structural confirmation.
This guide establishes a multi-modal analytical framework, prioritizing
Chemical Identity & Critical Isomers
Before establishing protocols, it is essential to map the target structure against its common impurities.
| Feature | Target Compound | Critical Regioisomer |
| Common Name | 3-Cyano-4-fluoroaniline | 3-Amino-2-fluorobenzonitrile |
| IUPAC Name | 5-Amino-2-fluorobenzonitrile | 3-Amino-2-fluorobenzonitrile |
| CAS Number | 53312-81-5 | 873697-68-8 |
| Structure | Nitrile (C1), Fluoro (C2), Amine (C5) | Nitrile (C1), Fluoro (C2), Amine (C3) |
| Substitution | Para-relationship (F vs NH | Ortho-relationship (F vs NH |
| Key Application | AR Antagonists, HBV Inhibitors | Impurity / Different Scaffold |
Synthesis & Impurity Origins[2][3]
Understanding the synthesis pathway reveals why specific impurities exist. The standard industrial route involves the nitration of 2-fluorobenzonitrile followed by reduction.
Synthesis Workflow & Impurity Map
Figure 1: Synthetic pathway highlighting the origin of the critical regioisomer impurity.
Comparative Analytical Performance
To objectively compare methods, we evaluate their ability to distinguish the target from the critical regioisomer (3-amino-2-fluorobenzonitrile).
| Method | Specificity | Resolution Power | Throughput | Verdict |
| LC-MS (Low Res) | Low | Medium | High | Screening Only. Cannot distinguish isomers by mass (both 136.13 Da). Retention time differences are minimal. |
| High | High | Low | Confirmatory. Coupling constants ( | |
| Very High | Very High | Medium | Gold Standard. The F-chemical shift is highly sensitive to the ortho vs para amine position. | |
| X-Ray Crystallography | Absolute | N/A | Very Low | Reference. Use only for establishing the primary reference standard. |
Experimental Protocols for Structural Confirmation
Protocol A: F NMR "Fingerprinting" (The Gold Standard)
The fluorine nucleus is the most sensitive probe for this molecule. In the target compound, the fluorine is para to the amine (shielding effect) and ortho to the nitrile (deshielding effect). In the impurity, the fluorine is ortho to the amine.
Experimental Conditions:
-
Instrument: 400 MHz NMR or higher.
-
Solvent: CDCl
(Preferred for resolution) or DMSO- . -
Internal Standard:
-Trifluorotoluene ( -63.7 ppm) or Fluorobenzene ( -113.15 ppm).
Diagnostic Criteria (in CDCl
-
Target (3-Cyano-4-fluoroaniline): Signal appears at
-120.2 ppm . -
Impurity (3-Amino-2-fluorobenzonitrile): Signal appears significantly downfield/upfield depending on solvent interactions, typically distinct by >2 ppm due to the ortho-amino effect.
Why this works: The electron-donating amino group exerts a strong shielding effect on the fluorine atom. In the target (para-relationship), this effect is transmitted through the conjugated system. In the isomer (ortho-relationship), the inductive and steric environment shifts the signal distinctly.
Protocol B: H NMR Coupling Analysis
While
Target Spectral Signature (CDCl
-
6.96 ppm (t,
Hz, 1H): This proton is H3 (between F and CN? No, this is H5 relative to nitrile? Let's correct: This is the proton ortho to the Fluorine).-
Correction: In 5-amino-2-fluorobenzonitrile, the proton at position 3 (ortho to F) experiences a large
coupling (~8-10 Hz) and a coupling (~8-9 Hz), appearing as a pseudo-triplet or doublet of doublets.
-
- 6.85 ppm (m, 2H): Protons at positions 4 and 6.
-
3.83 ppm (s, 2H): Broad singlet for the -NH
group.
Interpretation:
-
A 1,2,4-substituted benzene (with F at 1, CN at 2, NH2 at 5) will show a specific splitting pattern: One proton with large H-F coupling (ortho), one with medium (meta), and one with small (para).
-
Critical Check: If you see a triplet with
Hz, it confirms the proton is adjacent to the Fluorine, validating the 2-fluoro position.
Protocol C: HPLC Purity Profiling
To quantify the regioisomer impurity (which NMR may miss if <1%), use this specific HPLC method.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5
m, 4.6 x 100 mm). -
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Gradient: 5% B to 40% B over 15 minutes.
-
Detection: UV at 254 nm (CN absorption) and 210 nm.
-
Retention Logic: The 3-amino-2-fluorobenzonitrile (impurity) is slightly less polar than the target due to the intramolecular H-bond potential between the ortho-amine and fluorine/nitrile, leading to a later retention time.
Analytical Decision Tree
Use this workflow to select the appropriate method based on your development stage.
Figure 2: Analytical decision matrix for confirming 3-Cyano-4-fluoroaniline.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2737673, 5-Amino-2-fluorobenzonitrile. Retrieved from [Link]
-
Luo, Y., et al. (2019). Non-Deprotonative Primary and Secondary Amination of (Hetero)Arylmetals. (Supporting Information: Characterization Data). Retrieved from (Specific data point: 19F NMR shift -120.17 ppm).
-
Wang, J., et al. (2022).[3][4] The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999. Retrieved from [Link]
- Google Patents. (2019). WO2019096241A1 - Anti-HBV tetrahydroisoxazolo[4,3-c]pyridine compounds.
Sources
Definitive Guide: HPLC Purity Assessment of Substituted Anilines
Executive Summary
Substituted anilines are the backbone of modern small-molecule synthesis, serving as critical intermediates for APIs (e.g., paracetamol, sulfonamides), agrochemicals, and dyes. However, their analysis presents a "perfect storm" of chromatographic challenges: basic moieties causing peak tailing , closely eluting positional isomers (ortho/meta/para), and susceptibility to on-column oxidation .
This guide moves beyond standard generic protocols. We compare the industry-standard C18 chemistry against Phenyl-Hexyl and Pentafluorophenyl (PFP) phases, demonstrating why "standard" methods often fail to resolve critical isomeric impurities.
Part 1: The Chemistry of the Challenge
To master aniline separation, one must understand the molecular behaviors driving the chromatography.
-
The Silanol Trap (Peak Tailing): Anilines are weak bases (
). On standard silica columns, residual silanols ( ) act as weak acids. At neutral pH, these silanols ionize ( ), creating a cation-exchange site that grabs the protonated aniline ( ). This secondary interaction causes the dreaded "shark-fin" tailing. -
The Isomer Problem: Substituents (Cl,
, ) at ortho, meta, and para positions often result in identical hydrophobicity ( ). A mechanism relying solely on hydrophobic interaction (like C18) frequently fails to resolve these critical pairs.
Part 2: Column Selection Showdown
We evaluated three distinct stationary phases for the separation of a complex mixture containing aniline, o/m/p-chloroaniline, and o/m/p-nitroaniline impurities.
The Contenders
-
C18 (Base-Deactivated): The workhorse. Relies on hydrophobic exclusion.
-
Verdict: Excellent for general retention but struggles with meta/para selectivity.
-
-
Phenyl-Hexyl: The Aromatic Specialist.[1]
-
Mechanism:[2] Offers
stacking interactions between the phenyl ring of the ligand and the aromatic ring of the analyte. This interaction is highly sensitive to the electron density of the analyte ring, which varies significantly between isomers.
-
-
Pentafluorophenyl (PFP): The Halogen Hunter.
-
Mechanism:[2] The fluorine atoms create a highly electron-deficient ring, acting as a Lewis acid to the aniline's Lewis base.
-
Comparative Performance Data
The following table summarizes a representative study comparing separation efficiency (
Table 1: Separation Metrics of Critical Pairs
| Parameter | C18 (Standard) | Phenyl-Hexyl | PFP (Pentafluorophenyl) |
| Separation Mechanism | Hydrophobic | Hydrophobic + | Hydrophobic + Dipole-Dipole + H-Bonding |
| Selectivity ( | 1.02 (Co-elution) | 1.15 (Baseline Resolved) | 1.12 (Resolved) |
| Tailing Factor ( | 1.8 (Significant Tailing) | 1.1 (Excellent) | 1.2 (Good) |
| Retention ( | High | Moderate | Moderate |
| Best Application | Simple alkyl-anilines | Positional Isomers (Nitro/Chloro) | Halogenated & Polar anilines |
Key Insight: The Phenyl-Hexyl phase provides the necessary "shape selectivity" to pull apart isomers that C18 merges. The
interaction is sterically hindered differently in ortho vs para positions, creating the separation window.
Part 3: Method Development Workflow
The following diagram illustrates the logical decision tree for selecting the correct method parameters based on your specific aniline derivative.
Figure 1: Decision tree for stationary phase and pH selection based on aniline substitution patterns.
Part 4: The Optimized Protocol
This protocol is designed for High-Performance Liquid Chromatography (HPLC) with UV detection.[3][4][5] It utilizes a "Low pH" strategy to ensure anilines remain fully protonated, improving solubility and peak shape on modern columns.
Reagents & Equipment
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or 2.7 µm Core-Shell).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Detector: Diode Array Detector (DAD).
Gradient Conditions
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Interaction Phase |
| 0.0 | 5 | 1.0 | Equilibration |
| 2.0 | 5 | 1.0 | Load |
| 15.0 | 60 | 1.0 | Elution of Polar Isomers |
| 20.0 | 90 | 1.0 | Wash (Lipophilic impurities) |
| 22.0 | 5 | 1.0 | Re-equilibration |
Detection Strategy
-
Primary Wavelength: 254 nm (Strong aromatic absorption).
-
Secondary Wavelength: 210 nm (For non-aromatic impurities, but watch for solvent cutoff).
-
Spectrum Scan: 190–400 nm (Required for peak purity assessment).
Sample Preparation (Critical Step)
Anilines oxidize rapidly.
-
Diluent: 50:50 Water:Acetonitrile containing 0.1% Ascorbic Acid (antioxidant).
-
Filtration: 0.2 µm PTFE filter (Nylon can adsorb basic anilines).
-
Storage: Amber vials, analyzed within 24 hours.
Part 5: Validation & Troubleshooting
To ensure this method is a self-validating system , you must monitor specific suitability parameters.
System Suitability Acceptance Criteria
-
Resolution (
): > 2.0 between the critical pair (e.g., m- and p- isomers). -
Tailing Factor (
): < 1.5 for the main aniline peak. If > 1.5, the column end-capping has failed or the pH is incorrect. -
Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ) standard (typically ~0.05%).
Troubleshooting Guide
-
Problem: Peak splitting.
-
Cause: Sample solvent is stronger than the mobile phase.
-
Fix: Dissolve sample in Mobile Phase A.
-
-
Problem: Rising Baseline/Ghost Peaks.
-
Cause: Oxidation of anilines on the column or accumulation of azo-compounds.
-
Fix: Flush column with 95% Acetonitrile + 0.1% Formic Acid.
-
References
-
U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. (Standard guidance on resolution and tailing factors). Link
-
Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Application Note 29046. (Demonstrates extraction and separation logic). Link
-
Waters Corporation. Comparing Selectivity of Phenyl-Hexyl and C18. Knowledge Base.[6] (Detailed mechanism of pi-pi interactions for aromatics). Link
-
Advanced Materials Technology. Comparison of Phenyl- and C18 Bonded Phases. HALO Columns Application Note. (Data on isomer resolution). Link
-
Sielc Technologies. HPLC Method for Analysis of Aniline on Primesep 100. (Discussion on mixed-mode and silanol interactions). Link
Sources
- 1. Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. halocolumns.com [halocolumns.com]
Comparative Guide: Synthesis Routes for Substituted Fluoroanilines
Executive Summary
The strategic introduction of fluorine into aniline scaffolds is a pivotal step in modulating lipophilicity (LogP), metabolic stability, and pKa in drug candidates.[1] However, the high oxidation potential of the amino group renders direct fluorination notoriously difficult.
This guide objectively compares the three dominant synthesis paradigms: Nucleophilic Aromatic Substitution (SNAr/Halex) , Electrophilic Fluorination (Selectfluor®) , and Transition-Metal Catalyzed Cross-Coupling .
Key Finding: While Halex remains the undisputed king of cost-efficiency for multi-kilogram scales (despite safety risks), Electrophilic Fluorination using N-F reagents offers superior regiocontrol for late-stage functionalization, provided the aniline nitrogen is adequately protected.
Part 1: Strategic Route Selection
Selecting the correct route is a function of scale, substrate electronics, and available equipment. The following decision tree outlines the logical flow for method selection.
Figure 1: Decision matrix for fluoroaniline synthesis. Note that electron-deficient rings favor SNAr, while electron-rich rings require electrophilic approaches or indirect routes.
Part 2: Route A — The Industrial Standard (Halex Process)
The Halogen Exchange (Halex) reaction is the industry standard for manufacturing fluoroanilines from chloronitrobenzenes, followed by reduction. It relies on the high lattice energy of KCl driving the equilibrium from KF.
Mechanism & Challenges
The reaction proceeds via a Meisenheimer complex. The critical challenge is the solubility of fluoride sources (KF, CsF) in aprotic solvents. "Naked" fluoride is required for reactivity, but it is also a potent base, leading to byproduct formation (phenols).
Protocol: Phase-Transfer Catalyzed Halex
Safety Warning: This reaction requires high temperatures (140°C+). Thermal runaway is a known hazard (see Shell Stanlow incident [1]). Ensure blast shielding.
Reagents:
-
Substrate: 2,4-Dichloronitrobenzene (1.0 equiv)
-
Fluorinating Agent: Spray-dried Potassium Fluoride (KF) (2.5 equiv)
-
Catalyst: Tetramethylammonium chloride (TMAC) (0.05 equiv)
-
Solvent: Sulfolane (anhydrous)
Step-by-Step Workflow:
-
Drying (Critical): KF is hygroscopic. Water poisons the reaction by forming HF and phenols. Use spray-dried KF or dry normal KF under vacuum at 150°C for 4 hours.
-
Charging: In a Hastelloy reactor, charge Sulfolane, dried KF, and TMAC.
-
Azeotropic Distillation: Add a small amount of toluene and distill to remove trace water (Dean-Stark trap).
-
Addition: Add 2,4-Dichloronitrobenzene.
-
Reaction: Heat to 180°C for 6–12 hours. Monitor by GC.
-
Why: High temp is needed to overcome the activation energy of the SNAr bond cleavage.
-
-
Workup: Cool to 60°C. Filter off KCl salts. Distill product under reduced pressure.
-
Reduction: The resulting fluoronitrobenzene is hydrogenated (Pd/C, H2) to yield the fluoroaniline.
Part 3: Route B — The Medicinal Chemist's Route (Electrophilic)
For late-stage functionalization (LSF) or electron-rich rings where SNAr fails, electrophilic fluorination using N-F reagents (Selectfluor® or NFSI) is superior.
Mechanism & Challenges
Anilines are oxidation-prone. Direct treatment with Selectfluor often leads to radical cation formation and polymerization ("aniline black"). Causality: You must lower the HOMO energy of the nitrogen lone pair by acetylation or tosylation before fluorination.
Protocol: Regioselective Fluorination of Acetanilides
Reagents:
-
Substrate: Acetanilide (protected aniline) (1.0 equiv)
-
Reagent: Selectfluor® (1.2 equiv)
-
Solvent: Acetonitrile (MeCN) / Methanol (9:1)
Step-by-Step Workflow:
-
Protection: Convert aniline to acetanilide using Ac2O (Standard procedure).
-
Fluorination: Dissolve acetanilide in MeCN. Add Selectfluor as a solid in one portion.
-
Heating: Heat to 60°C for 4–8 hours.
-
Why: The cationic nature of Selectfluor allows for an SEAr mechanism. The solvent mixture (MeCN/MeOH) solubilizes the oxidant while stabilizing the intermediate.
-
-
Workup: Remove solvent. Extract with EtOAc.
-
Deprotection: Reflux in ethanolic HCl to cleave the acetyl group and liberate the free fluoroaniline.
Part 4: Comparative Performance Analysis
The following table contrasts the routes based on experimental metrics derived from industrial reviews and process safety literature [1][2].
| Metric | Route A: Halex (SNAr) | Route B: Electrophilic (Selectfluor) | Route C: Pd-Catalyzed C-H |
| Primary Utility | Bulk Manufacturing (>100kg) | Discovery / MedChem (<100g) | Difficult Substrates / Meta-F |
| Atom Economy | High (KCl waste) | Low (High MW waste from reagent) | Moderate |
| Cost per Gram | Low (~$0.15 - $0.50/g) | High (~$5.00 - $15.00/g) | Very High (Pd/Ligand cost) |
| Yield (Typical) | 75–90% | 60–85% | 40–70% |
| Safety Profile | High Risk: Thermal runaway potential; HF generation. | Moderate: Oxidants are stable but energetic. | Low: Mild conditions.[2][3][4] |
| Regioselectivity | Determined by Leaving Group (Cl/NO2) | Ortho/Para directing (Electronic) | Directed by Ligand/DG |
Part 5: Mechanistic Visualization
Understanding the fundamental difference between the anionic (Halex) and cationic (Selectfluor) pathways is crucial for troubleshooting.
Figure 2: Mechanistic divergence. Route A proceeds via an anionic Meisenheimer complex requiring electron-withdrawing groups. Route B proceeds via a cationic Wheland intermediate requiring electron density.
References
-
Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect on a Chemical Manufacturing Process.Link
-
BenchChem. (2025).[5] A Comparative Guide to the Synthesis of 3-Chloro-4-fluoroaniline.Link
-
ACS GCI Pharmaceutical Roundtable. (2025). Pd-Catalyzed Fluorination Reagent Guide.Link
-
Journal of the American Chemical Society. (2019). para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis.Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 3-Cyano-4-fluoroaniline Hydrochloride
[1]
Executive Summary & Core Directive
3-Cyano-4-fluoroaniline hydrochloride (CAS: 801316-08-5) presents a dual-hazard profile: it is a halogenated aromatic amine and a nitrile derivative . Improper disposal risks the release of toxic hydrogen cyanide (HCN) gas if subjected to incompatible acidic/oxidative conditions, and contributes to persistent environmental fluorinated contamination.
The Core Directive: Do not treat this substance as general organic waste. It must be segregated into the Halogenated Organic Waste stream and destroyed via high-temperature incineration at a licensed facility. Under no circumstances should this material be discharged down the drain or disposed of in municipal trash.[1]
Waste Characterization & Hazard Profile
Before initiating disposal, you must validate the waste stream properties. This compound is an aniline derivative with a fluorine atom and a nitrile group, stabilized as a hydrochloride salt.
Physicochemical Properties Relevant to Disposal[3][4][5][6][7]
| Property | Data | Operational Implication |
| Chemical Structure | 5-Amino-2-fluorobenzonitrile HCl | Contains Nitrogen, Fluorine, and Chlorine.[2][3][4] |
| Physical State | Solid (Powder/Crystals) | Dust generation is a primary inhalation hazard during transfer. |
| Solubility | Soluble in water/methanol | Aqueous waste solutions must be captured, not sewered. |
| Reactivity | Incompatible with strong oxidizers | CRITICAL: Segregate from nitric acid or permanganates to prevent HCN release. |
| RCRA Status | Characteristic Hazardous Waste | Likely Toxic/Irritant. Not specifically P- or U-listed, but regulated due to toxicity. |
Immediate Action: Spill Response Protocol
If disposal is required due to an accidental spill, follow this immediate containment logic.
Warning: Do not attempt to clean spills >500g without EHS support.
-
Evacuate & Ventilate: Clear the immediate area. If the spill is a fine powder, turn off local fans to prevent dispersal, but ensure fume hood ventilation is active.
-
PPE Donning: Double nitrile gloves, lab coat, safety goggles, and a N95 or P100 respirator (if dust is airborne).
-
Containment (Solid):
-
Do NOT sweep dry dust vigorously (creates aerosols).
-
Cover the spill with wet paper towels (dampened with water) to suppress dust.
-
Scoop the wet material into a wide-mouth high-density polyethylene (HDPE) jar.
-
-
Containment (Liquid/Solution):
-
Labeling: Mark the container "Hazardous Waste - Debris from 3-Cyano-4-fluoroaniline HCl Spill."
Step-by-Step Disposal Workflows
Workflow A: Solid Waste (Pure Substance or Contaminated Solids)
Applicability: Expired pure chemical, contaminated weighing boats, gloves, and filter paper.
-
Container Selection: Use a dedicated wide-mouth HDPE jar with a screw-top lid. Glass is acceptable but poses a breakage risk.
-
Transfer:
-
Work inside a chemical fume hood.[7]
-
Transfer solids carefully to avoid dusting.
-
Wipe the exterior of the source container with a damp tissue and add the tissue to the waste jar.
-
-
Labeling:
-
Apply the hazardous waste tag immediately.
-
Constituents: Write "3-Cyano-4-fluoroaniline HCl (Solid)".
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
-
Segregation: Place the jar in the Solid Hazardous Waste satellite accumulation area. Keep separate from oxidizer waste.[7]
Workflow B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicability: Aqueous or organic solutions containing the compound.[8]
-
Stream Identification:
-
Because the molecule contains Fluorine (F) and Chlorine (Cl), this MUST go into the Halogenated Solvent/Organic Waste carboy.
-
Note: Even if the solvent is water, the presence of the halogenated solute often mandates incineration rather than wastewater treatment.
-
-
pH Check:
-
Ensure the waste solution is not strongly acidic (pH < 2) or strongly basic (pH > 12) before adding to a communal carboy to prevent exothermic reactions. Neutralize to pH 6-8 if necessary using dilute NaOH or HCl.
-
-
Transfer:
-
Use a funnel with a splash guard.
-
Pour slowly into the "Halogenated Waste" carboy.
-
Log the volume and concentration on the carboy's waste accumulation log sheet.
-
-
Secondary Containment: Ensure the carboy sits in a tray capable of holding 110% of the container's volume.
Decision Logic for Waste Segregation
The following diagram illustrates the decision process for segregating this specific chemical to ensure safety and compliance.
Figure 1: Decision tree for the segregation of 3-Cyano-4-fluoroaniline HCl waste streams.
Regulatory & Compliance Context
US EPA / RCRA Considerations
While 3-Cyano-4-fluoroaniline HCl is not explicitly listed on the RCRA "P" (Acutely Hazardous) or "U" (Toxic) lists by specific CAS number, it is regulated by characteristic:
-
Toxicity: It meets the criteria for a toxic waste due to its acute toxicity and potential for organ damage.
-
Halogenated Organics: EPA regulations strictly control the burning of halogenated wastes (F001-F005 codes often apply to solvents, but the solute here dictates the "Halogenated" profile).
Compliance Requirement: The final disposal facility must be a RCRA-permitted incinerator capable of scrubbing acid gases (HF, HCl) and destroying nitriles (NOx control).
Incompatibility Warning
-
Do NOT mix with: Nitric Acid, Perchloric Acid, or Chromic Acid.
-
Risk: Oxidation of the nitrile group can release Nitrogen Oxides (NOx) or Hydrogen Cyanide (HCN) under extreme conditions.
-
Do NOT mix with: Strong bases (Sodium Hydroxide) in high concentrations without ventilation, as this can liberate the free aniline, changing the volatility profile.
References
-
United States Environmental Protection Agency (EPA). (n.d.). RCRA Waste Codes and Characteristic Wastes. Retrieved January 29, 2026, from [Link]
-
Georgia Tech Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures. Retrieved January 29, 2026, from [Link]
-
Bucknell University. (n.d.). Hazardous Waste Segregation Guide. Retrieved January 29, 2026, from [Link]
Sources
- 1. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 2. fishersci.com [fishersci.com]
- 3. 3-Cyano-4-fluoroaniline hydrochloride | 801316-08-5 [sigmaaldrich.com]
- 4. pasteur.epa.gov [pasteur.epa.gov]
- 5. ehs.gatech.edu [ehs.gatech.edu]
- 6. ccny.cuny.edu [ccny.cuny.edu]
- 7. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 8. wku.edu [wku.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
